molecular formula C9H17FN2O B1415805 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one CAS No. 2003829-56-7

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Cat. No.: B1415805
CAS No.: 2003829-56-7
M. Wt: 188.24 g/mol
InChI Key: VPURCRZXWNOZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H17FN2O and its molecular weight is 188.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-(4-fluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c10-8-3-6-12(7-4-8)9(13)2-1-5-11/h8H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURCRZXWNOZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorine Bioisostere: A Technical Guide to 4-Fluoropiperidine Physicochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4-fluoropiperidine moiety represents a high-value "privileged structure." It serves as a strategic bioisostere for the piperidine ring—one of the most common nitrogen heterocycles in FDA-approved drugs. The introduction of a single fluorine atom at the 4-position is not merely a steric block; it is an electronic switch that fundamentally alters the molecule's basicity (pKa), lipophilicity (LogD), and conformational landscape.

This guide provides a technical deep-dive into these properties, offering researchers a roadmap for deploying 4-fluoropiperidine to optimize lead compounds for metabolic stability and membrane permeability.

Electronic Modulation: The pKa Shift

The most immediate impact of 4-fluorination is the modulation of the piperidine nitrogen's basicity.

Mechanism of Action

The fluorine atom is the most electronegative element (


). When attached to the C4 position, it exerts a strong electron-withdrawing inductive effect (

) through the

-bond framework. This withdrawal reduces the electron density available at the nitrogen lone pair, thereby destabilizing the conjugate acid (ammonium species) and lowering the pKa.
Comparative Data

While unsubstituted piperidine is highly basic, the 4-fluoro analog brings the pKa closer to the physiological range.[1] This shift is critical for oral bioavailability.

CompoundStructurepKa (Conj.[1][2][3][4] Acid)

pKa (vs. Parent)
% Ionized at pH 7.4
Piperidine

~11.2Reference>99.9%
4-Fluoropiperidine

~9.6 – 9.8-1.5~99.5%
3,3-Difluoropiperidine

~8.5-2.7~92.0%

Implication: A pKa drop of ~1.5 log units does not eliminate ionization (the molecule remains largely cationic at pH 7.4), but it significantly increases the fraction of the neutral free base available for passive membrane diffusion. This often resolves "permeability-limited" absorption issues.

Lipophilicity and Permeability (LogP vs. LogD)

Researchers often conflate the lipophilicity of the fluorine atom with the lipophilicity of the whole molecule.

  • Intrinsic Lipophilicity (LogP): Fluorine is hydrophobic. Replacing a C-H bond with a C-F bond typically increases the intrinsic LogP.

  • Effective Distribution (LogD): Because 4-fluorination lowers the pKa, a larger fraction of the molecule exists in the neutral state at physiological pH compared to the parent piperidine. Consequently, the LogD7.4 (distribution coefficient at pH 7.4) often increases significantly more than the LogP would suggest.

The Permeability Logic Flow

The following diagram illustrates the decision process for using 4-fluoropiperidine to solve ADME problems.

permeability_logic Start Lead Compound (Piperidine Core) Problem Issue: Low CNS Penetration or Poor Oral Bioavailability Start->Problem Analysis Root Cause Analysis Problem->Analysis Decision Is pKa > 10.5? Analysis->Decision Strategy Strategy: 4-Fluorination Decision->Strategy Yes (High Basicity) Outcome1 Lower pKa (~9.7) Strategy->Outcome1 Outcome2 Increased Neutral Fraction Outcome1->Outcome2 Result Improved LogD7.4 & Membrane Permeability Outcome2->Result caption Figure 1: Logic flow for deploying 4-fluoropiperidine to fix permeability issues.

Conformational Dynamics: The "Axial Preference"

Unlike the bulky methyl group which strictly prefers the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in 4-fluoropiperidine exhibits complex conformational behavior governed by the Gauche Effect and Charge-Dipole Interactions .

The Phenomenon

In the protonated ammonium form (which dominates in biological media), 4-fluoropiperidine often exhibits a preference for the axial conformation of the fluorine atom, or a reduced preference for the equatorial form compared to cyclohexane analogs.

  • Equatorial F: Sterically favored but electronically neutral.

  • Axial F: Stabilized by an attractive electrostatic interaction between the electronegative fluorine (

    
    ) and the positively charged ammonium center (
    
    
    
    ).

Why this matters: Binding pockets are distinct 3D environments. If a protein pocket requires a specific vector for the fluorine (e.g., to fill a hydrophobic sub-pocket), understanding that the molecule might adopt a different conformation in solution vs. the bound state is critical for entropy calculations in docking studies.

Metabolic Stability: The "Metabolic Soft Spot"

The C4 position of a piperidine ring is a classic "metabolic soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5]

Mechanism of Stabilization

CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). The C-H bond strength is ~98 kcal/mol.

  • Blockade: Replacing the C4-H with Fluorine removes the abstractable proton. The C-F bond (~116 kcal/mol) is chemically inert to CYP oxidation.

  • Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds (at C3/C5) toward oxidation, further hardening the ring against metabolic degradation.

Experimental Protocols

Synthesis: Deoxofluorination of N-Boc-4-Hydroxypiperidine

Direct fluorination of piperidine is non-selective. The standard medicinal chemistry route involves deoxofluorination of the alcohol precursor.

Safety Warning: Deoxofluorinating reagents (DAST, Deoxo-Fluor) can release HF and are thermally unstable. XtalFluor-E is a safer, crystalline alternative that releases less fumes and has better thermal stability.

Protocol (Using XtalFluor-E)
  • Substrate: Start with N-Boc-4-hydroxypiperidine (commercially available).[6]

  • Reagents: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter, and Selectfluor (as an additive to suppress elimination).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Cool the solution of N-Boc-4-hydroxypiperidine (1.0 eq) and DBU (1.5 eq) in DCM to -78°C.

    • Slowly add XtalFluor-E (1.2 eq).

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Pour into saturated aqueous

      
      .
      
  • Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to remove the Boc group, yielding 4-fluoropiperidine HCl salt.

synthesis_workflow Step1 Precursor: N-Boc-4-hydroxypiperidine Step2 Deoxofluorination (XtalFluor-E / DBU / DCM) Step1->Step2 -78°C to RT Step3 Intermediate: N-Boc-4-fluoropiperidine Step2->Step3 Sn2 Reaction Step4 Acid Deprotection (4M HCl in Dioxane) Step3->Step4 Boc Removal Final Product: 4-Fluoropiperidine HCl Step4->Final Salt Formation caption Figure 2: Synthetic pathway via deoxofluorination.

pKa Determination (Potentiometric Titration)

Because the pKa is near 9.6, standard UV-metric methods may struggle if the compound lacks a chromophore near the ionization center. Potentiometric titration is the gold standard.

  • Preparation: Dissolve 5-10 mg of the 4-fluoropiperidine salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Execution: Perform a "blank" titration first. Titrate the sample from pH 2.0 to pH 12.0.

  • Calculation: Use the Bjerrum difference plot method to calculate the pKa. Expect a value ~1.5 units lower than the non-fluorinated control.

References

  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P. et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Müller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Initial toxicity screening of novel psychoactive substances

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Initial Toxicity Screening of Novel Psychoactive Substances

Authored by a Senior Application Scientist

Introduction: The Imperative for Proactive Toxicological Profiling of Novel Psychoactive Substances (NPS)

The ever-expanding landscape of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and safety. These synthetically designed compounds often mimic the effects of controlled substances while evading established legal frameworks. Their rapid proliferation and chemical diversity necessitate a robust, efficient, and scientifically rigorous approach to initial toxicity screening. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to establish a self-validating system for the preliminary toxicological assessment of NPS. Our focus is on the strategic integration of in silico and in vitro methodologies to build a foundational understanding of a compound's potential hazards, thereby enabling informed risk assessment and prioritizing substances for further investigation.

The core philosophy of this guide is rooted in a tiered, mechanism-driven approach. We will move beyond a simple checklist of assays to explain the causal logic behind the experimental choices, ensuring that each step in the screening cascade is a logical progression built upon the data generated in the preceding stage. This ensures not only the scientific integrity of the findings but also the efficient allocation of resources in a high-throughput environment.

Part 1: Foundational Assessment - In Silico and Cytotoxicity Profiling

The initial phase of NPS toxicity screening focuses on building a foundational understanding of the compound's potential liabilities through computational predictions and broad-based cell health assays. This stage is critical for prioritizing compounds and guiding the design of more specific, mechanism-focused investigations.

In Silico Toxicological Prediction: The First Line of Inquiry

Before any wet lab experiments are initiated, a comprehensive in silico analysis is paramount. This computational approach leverages the chemical structure of the NPS to predict its potential toxicological properties.

Methodology:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict a range of toxicological endpoints. These models are built on large datasets of known chemical structures and their associated toxicological data. Key endpoints to assess include:

    • Genotoxicity: Predictions of mutagenicity (e.g., Ames test outcome) and clastogenicity (e.g., micronucleus test outcome).

    • Cardiotoxicity: Prediction of hERG channel inhibition, a key indicator of potential for cardiac arrhythmias.

    • Hepatotoxicity: Predictions of potential for drug-induced liver injury (DILI).

    • Neurotoxicity: Predictions of potential for adverse effects on the nervous system.

  • Pharmacophore Modeling: Identify the key structural features of the NPS that are responsible for its predicted biological activity and potential toxicity. This can help in understanding the potential mechanism of action and in comparing the NPS to known toxicants.

  • Metabolite Prediction: Predict the likely metabolites of the NPS, as these may be more or less toxic than the parent compound.

Causality and Significance:

The in silico assessment serves as a hypothesis-generating tool. A prediction of high hERG liability, for instance, immediately flags the compound for focused cardiotoxicity testing. This proactive approach allows for the early identification of potential "show-stoppers" and ensures that subsequent experimental work is targeted and relevant.

High-Throughput Cytotoxicity Screening: Establishing a Therapeutic Window

The first in vitro step is to determine the concentration range at which the NPS elicits a cytotoxic response. This is fundamental for distinguishing between targeted pharmacological effects and overt cellular toxicity in subsequent assays.

Experimental Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

  • Cell Culture: Seed a relevant cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for hepatotoxicity) in 96-well plates and allow for attachment and growth for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the NPS and treat the cells for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Neutral Red Staining: Following treatment, incubate the cells with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Dye Extraction and Quantification: Wash the cells and extract the dye. Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

CompoundCell LineExposure Time (hr)IC50 (µM)
NPS-001SH-SY5Y2415.2
NPS-001HepG22432.8
NPS-002SH-SY5Y24> 100
NPS-002HepG22485.1

Diagram: Tiered Initial Toxicity Screening Workflow

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening - Tier 1 cluster_2 In Vitro Screening - Tier 2 (Targeted) in_silico QSAR & Pharmacophore Modeling (Genotoxicity, Cardiotoxicity, Hepatotoxicity) cytotoxicity High-Throughput Cytotoxicity Assay (e.g., NRU, MTT) in_silico->cytotoxicity Guide Concentration Selection cardiotoxicity Cardiotoxicity Assay (e.g., hiPSC-Cardiomyocytes) in_silico->cardiotoxicity Prioritize based on Prediction hepatotoxicity Hepatotoxicity Assay (e.g., Primary Hepatocytes) in_silico->hepatotoxicity Prioritize based on Prediction neurotoxicity Neurotoxicity Assay (e.g., Neurite Outgrowth) in_silico->neurotoxicity Prioritize based on Prediction genotoxicity Genotoxicity Screening (Ames Test, Micronucleus Assay) cytotoxicity->genotoxicity Inform Non-toxic Doses

Caption: A tiered workflow for initial NPS toxicity screening.

Part 2: Core Safety Liabilities - Genotoxicity and Cardiotoxicity

Following the initial broad-based assessment, the focus shifts to specific, high-impact toxicological endpoints that represent significant safety concerns: genotoxicity and cardiotoxicity.

Genotoxicity Assessment: A Critical Safety Hurdle

The potential for an NPS to damage DNA is a critical safety endpoint, as genotoxic compounds can be carcinogenic. A standard in vitro genotoxicity battery is essential.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with a range of concentrations of the NPS, based on the previously determined cytotoxicity data. Include a vehicle control and a known clastogen as a positive control.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates chromosomal damage.

Causality and Significance:

A positive result in the micronucleus assay, particularly when corroborated by a positive Ames test for mutagenicity, is a significant red flag. It suggests that the NPS has the potential to cause genetic damage, which is a major concern for human health.

Cardiotoxicity Screening: Assessing the Risk of Arrhythmias

Many psychoactive substances have known cardiotoxic effects, and assessing this liability early is crucial. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provides a physiologically relevant model for this assessment.

Experimental Protocol: hiPSC-Cardiomyocyte Beating Assay

  • hiPSC-CM Culture: Plate hiPSC-CMs in multi-well plates where they will form a spontaneously beating syncytium.

  • Compound Treatment: Treat the cells with a range of concentrations of the NPS.

  • Functional Assessment: Use a microplate-based system to measure the beat rate and contractility of the cardiomyocytes in real-time.

  • Data Analysis: Analyze the data to determine the effect of the NPS on cardiomyocyte function. A significant change in beat rate or contractility indicates a potential for cardiotoxicity.

Diagram: hERG Channel Inhibition Pathway

G NPS Novel Psychoactive Substance (NPS) hERG hERG Potassium Channel NPS->hERG Inhibition K_ion K+ Efflux hERG->K_ion Repolarization Cardiac Action Potential Repolarization K_ion->Repolarization Drives QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation Delayed Repolarization Leads to Arrhythmia Torsades de Pointes (Ventricular Arrhythmia) QT_prolongation->Arrhythmia Increased Risk of

Caption: The pathway from hERG channel inhibition by an NPS to potential cardiac arrhythmia.

Part 3: Target Organ Toxicity - A Focused Investigation

Based on the in silico predictions and the known pharmacology of the NPS class, targeted assays for hepatotoxicity and neurotoxicity should be conducted.

Hepatotoxicity Assessment: Evaluating the Potential for Liver Injury

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.

Experimental Protocol: Primary Human Hepatocyte Viability Assay

  • Hepatocyte Culture: Culture primary human hepatocytes, which are considered the gold standard for in vitro hepatotoxicity testing.

  • Compound Treatment: Treat the hepatocytes with the NPS for a relevant time period.

  • Multiplexed Assay: Use a multiplexed assay to simultaneously measure multiple markers of hepatotoxicity, such as ATP levels (a measure of cell viability), and the release of lactate dehydrogenase (LDH) (a marker of cell membrane damage).

Neurotoxicity Assessment: Probing for Adverse Effects on the Nervous System

For NPS with predicted central nervous system activity, it is essential to assess their potential for neurotoxicity.

Experimental Protocol: Neurite Outgrowth Assay

  • Neuronal Cell Culture: Culture a neuronal cell line (e.g., PC-12) and induce differentiation to form neurites.

  • Compound Treatment: Treat the differentiated cells with the NPS.

  • Imaging and Analysis: Use high-content imaging to capture images of the cells and automated image analysis software to quantify neurite length and branching. A decrease in neurite outgrowth is an indicator of potential neurotoxicity.

Conclusion: Synthesizing a Preliminary Toxicity Profile

The initial toxicity screening of novel psychoactive substances is a dynamic and iterative process. By integrating in silico predictions with a tiered and targeted in vitro testing strategy, a comprehensive preliminary toxicological profile can be constructed. This profile is not intended to be a definitive safety assessment but rather a critical tool for hazard identification and risk management. The data generated from this screening cascade allows for the prioritization of compounds for further in vivo testing, informs regulatory decision-making, and ultimately contributes to the protection of public health in the face of the ever-evolving challenge of NPS.

References

  • In Silico Toxicology in the 21st Century: Challenges and Opportunities. (2018). National Academies of Sciences, Engineering, and Medicine. [Link]

  • The Neutral Red Uptake Assay for the Estimation of Cell Viability and Cytotoxicity. (2016). JoVE (Journal of Visualized Experiments). [Link]

  • Human iPSC-derived Cardiomyocytes in Drug Discovery and Safety Assessment. (2019). Cellular Dynamics International. [Link]

Structure elucidation of 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one using NMR and MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation of 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Executive Summary & Strategic Context

The compound 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one (Formula:


; MW: 188.24 Da) represents a structural motif common in neuroactive pharmacophores and fragment-based drug discovery (FBDD). It combines a flexible 

-aminobutyric acid (GABA) linker with a rigid, metabolically stable 4-fluoropiperidine core.

The Analytical Challenge: Elucidating this structure requires differentiating it from regioisomers (e.g., 3-fluoropiperidine derivatives) and confirming the integrity of the amide bond. The presence of the fluorine atom provides a unique "spectroscopic handle" (


 NMR) but complicates 

and

spectra due to scalar coupling (

). Furthermore, piperidine amides often exhibit rotameric isomerism on the NMR timescale, leading to signal broadening or doubling that can be mistaken for impurities.

This guide details a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Multi-nuclear NMR (


) to unambiguously solve the structure.

Analytical Workflow (Decision Tree)

The following logic flow ensures no structural feature is assumed without experimental verification.

Elucidation_Workflow Sample Unknown Sample (C9H17FN2O) MS_Analysis Step 1: HRMS (ESI+) Confirm Formula & Linker Stability Sample->MS_Analysis F19_NMR Step 2: 19F NMR Identify F-substitution pattern MS_Analysis->F19_NMR [M+H]+ = 189.14 H1_NMR Step 3: 1H NMR Geminal H-F Coupling & Rotamers F19_NMR->H1_NMR δ -180 ppm C13_NMR Step 4: 13C NMR C-F Coupling Constants (1J, 2J) H1_NMR->C13_NMR 2J(HF) ~48Hz Validation Step 5: 2D NMR (HSQC/HMBC) Connect Linker to Ring C13_NMR->Validation 1J(CF) ~170Hz

Figure 1: Step-wise elucidation strategy prioritizing the unique Fluorine handle.

Mass Spectrometry: The Molecular Weight & Fragmentation

Objective: Confirm elemental composition and identify the two distinct halves of the molecule (GABA chain vs. Fluoropiperidine ring).

Experimental Protocol (HRMS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Flow rate 5-10

    
    L/min.
    
Data Interpretation
ParameterObserved Value (m/z)Interpretation
Parent Ion

189.1403 Matches

(Calc: 189.1403). Error < 5 ppm required.
Fragment A 172.11

. Loss of ammonia from the primary amine (GABA terminus).
Fragment B 102.07

. The 4-fluoropiperidine cation.[1] formed by amide bond cleavage.[2]
Fragment C 169.13

. Characteristic loss of 20 Da, confirming the presence of an aliphatic Fluorine.

Expert Insight: The presence of the


 102 fragment is critical. If the fluorine were on the butyryl chain, the ring fragment would appear at 

84 (unsubstituted piperidine). This localizes the fluorine to the ring.

NMR Spectroscopy: The Structural Skeleton

Objective: Map the connectivity and stereochemistry. Solvent Selection: Use DMSO-d6 if the sample is a salt (HCl). Use CDCl3 for the free base. Note: The data below assumes CDCl3 to highlight chemical shift distinctiveness.

NMR (The "Smoking Gun")

This is the first experiment to run. It simplifies the analysis immediately.

  • Signal: A single multiplet (typically a triplet of triplets due to coupling with neighboring protons).

  • Chemical Shift:

    
    -170 to -185 ppm  (referenced to 
    
    
    
    ).
  • Decoupling: Run a

    
    -decoupled 
    
    
    
    experiment (
    
    
    ). The multiplet should collapse to a singlet. If it remains a doublet, you have another fluorine (unlikely here) or a specific conformer issue.
NMR (Proton Connectivity)

The spectrum will be dominated by the Geminal H-F coupling .

PositionType

(ppm)
Multiplicity & Coupling (

)
Structural Logic
Piperidine-H4 CH-F4.6 - 4.9dm (doublet of multiplets).

Hz.
The large doublet split is caused by the geminal Fluorine.
Piperidine-H3/H5

1.7 - 2.0m (complex)Vicinal coupling to F and H4.
Piperidine-H2/H6

3.3 - 3.7m (broad/complex)Deshielded by Nitrogen. Broadened by amide rotation.
Butan-H2

2.35t (

Hz)
Alpha to carbonyl.
Butan-H3

1.80quint (

Hz)
Beta-position.
Butan-H4

2.75t (

Hz)
Alpha to primary amine.

Critical Phenomenon - Amide Rotamers: Because the N-CO bond has partial double-bond character, rotation is slow. In the


 NMR, the piperidine ring protons (especially H2/H6 adjacent to the Nitrogen) often appear as two sets of broad signals or "humps" rather than sharp multiplets. Do not mistake this for an impurity. 
  • Validation: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce and sharpen as rotation becomes fast.

NMR (Carbon Skeleton)

The Carbon-Fluorine couplings are definitive proof of the substitution position.

CarbonAssignment

(ppm)
C-F Coupling (

)
C=O Amide Carbonyl~171.0Singlet (too far from F).
Pip-C4 C-F ~88.0Doublet (

Hz)
.
Pip-C3/C5

-carbons
~30.5Doublet (

Hz).
Pip-C2/C6

-carbons
~40.0Doublet (

Hz) or Singlet.
Butan-C2,3,4 Linker20-40Singlets.

Detailed Experimental Methodologies

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (preferred for polar amines/salts) or CDCl3 (if free base).

  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to ensure good shimming.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) for 0.0 ppm referencing.

Protocol B: 2D NMR Confirmation (HSQC & HMBC)

To rigorously connect the butane chain to the piperidine ring:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton at

    
     4.8 (H4) directly to the carbon at 
    
    
    
    88 (C4). This confirms the H-C-F stack.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation from the Butan-H2 protons (

      
       2.35) to the Amide Carbonyl  (
      
      
      
      171).
    • Crucially, look for a correlation from the Piperidine-H2/H6 protons (

      
       3.5) to the same Amide Carbonyl  (
      
      
      
      171).
    • Result: This "bridge" confirms the amide bond links the two fragments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for shifts and J-coupling ranges).
  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoropiperidine. Retrieved from [Link] (Base fragment spectral data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Excellent resource for dynamic NMR and amide rotamerism).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Guide: Thermal Stability & Degradation Profile of Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopiperidine derivatives represent a critical pharmacophore in modern medicinal chemistry, serving as the backbone for Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin). While the piperidine ring offers structural rigidity and favorable pharmacokinetic properties, the introduction of an exocyclic amine creates a dual-threat degradation profile: oxidative susceptibility at the secondary ring nitrogen and Maillard reactivity at the primary exocyclic amine.

This guide provides a mechanistic analysis of these degradation pathways, supported by standardized testing protocols (ICH Q1A) and mitigation strategies for formulation scientists.

Part 1: Molecular Architecture & Vulnerabilities[1]

The stability profile of aminopiperidine is dictated by two distinct reactive centers.[1] Understanding these electronic vulnerabilities is the first step in designing robust formulations.

The Ring Nitrogen (Secondary Amine)
  • Vulnerability: Oxidative N-dealkylation and N-oxide formation.[1]

  • Mechanism: The lone pair on the piperidine nitrogen is susceptible to attack by reactive oxygen species (ROS). This often leads to the formation of N-oxides or, under radical conditions, hydrogen abstraction at the

    
    -carbon (C2/C6), leading to imine formation and eventual ring opening.
    
The Exocyclic Nitrogen (Primary Amine)
  • Vulnerability: Nucleophilic attack on electrophiles (Maillard Reaction).[1]

  • Mechanism: The primary amine group is a potent nucleophile. In the presence of reducing sugars (e.g., Lactose), it initiates a condensation reaction forming a glycosylamine, followed by an Amadori rearrangement.[2] This is the primary cause of discoloration (browning) in solid dosage forms.

Part 2: Degradation Pathways & Mechanisms[1]

Oxidative Degradation (The Dominant Pathway)

Unlike simple thermal decomposition, which requires high energy, oxidative degradation can occur at ambient temperatures if catalyzed by light or metal ions.

Key Impurities:

  • Piperidine N-oxide: The most common degradation product.

  • Tetrahydropyridine derivatives: Formed via oxidative dehydrogenation.[1]

The Maillard Reaction (Excipient Incompatibility)

This is the most critical formulation risk. If an aminopiperidine derivative is wet-granulated with lactose, degradation is almost guaranteed over time.[1]

Visualizing the Pathway: The following diagram illustrates the divergence between oxidative and excipient-driven degradation.

DegradationPathways API Aminopiperidine Derivative Oxidation Oxidative Stress (H2O2 / Metal Ions) API->Oxidation Lactose Reducing Sugar (Lactose/Glucose) API->Lactose NOxide N-Oxide Impurity Oxidation->NOxide N-oxidation Imine Imine/Enamine (Ring Dehydrogenation) Oxidation->Imine α-C H-abstraction Schiff Schiff Base (Glycosylamine) Lactose->Schiff Condensation (-H2O) Amadori Amadori Rearrangement Schiff->Amadori Isomerization Polymer Melanoidins (Brown Pigments) Amadori->Polymer Polymerization

Figure 1: Dual degradation pathways showing oxidative vulnerability vs. excipient-driven instability.

Part 3: Thermal Analysis Profiles (TGA & DSC)

Thermal analysis is used to distinguish between physical phase transitions and chemical degradation.[1]

TechniqueParameter MeasuredTypical Aminopiperidine ProfileInterpretation
TGA (Thermogravimetric Analysis)Mass Loss vs. TempStable mass up to ~180-220°C. Sharp drop thereafter.<100°C Loss: Solvents/Moisture.>200°C Loss: Degradation (Ring opening/fragmentation).[1]
DSC (Differential Scanning Calorimetry)Heat Flow vs. TempSharp Endotherm (Melting) followed by Exotherm (Decomp).[1]Endotherm: Melting point (verify purity).Exotherm: Oxidative decomposition (if run in air).[1]

Analytical Insight: Always perform TGA before DSC. If TGA shows mass loss at the suspected melting point, the drug is decomposing upon melting, which complicates polymorphism screening.

Part 4: Standardized Stress Testing Protocols (ICH Q1A)

To validate the stability profile, you must subject the API to forced degradation. These protocols are aligned with ICH Q1A(R2) guidelines [1].

Oxidative Stress Protocol[1]
  • Objective: Force N-oxide formation to identify retention times of oxidized impurities.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).[1][3]
    
  • Procedure:

    • Prepare a 1 mg/mL solution of API in Acetonitrile/Water (50:50).[1]

    • Add

      
       to a final concentration of 3%.[1][3]
      
    • Incubate at Room Temperature (RT) for 2-24 hours.

    • Stop Point: Quench with sodium metabisulfite when ~10-20% degradation is observed via HPLC.

    • Analysis: LC-MS to confirm M+16 peak (N-oxide).

Thermal Stress (Solid State)
  • Objective: Simulate accelerated storage conditions.

  • Procedure:

    • Place 50 mg of dry API in a clear glass vial.

    • Expose to 105°C for 3 days (Dry Heat).

    • Parallel Control: Wrap a second vial in foil (Dark Control) to rule out photodegradation.

    • Dissolve and analyze via HPLC.[1][3][4]

Excipient Compatibility Screening (Binary Mix)
  • Objective: Confirm Maillard incompatibility.

  • Procedure:

    • Mix API and Lactose Monohydrate in a 1:1 ratio (w/w).

    • Add 5% water (by weight) to simulate wet granulation moisture.[1]

    • Seal in a vial and incubate at 50°C for 2 weeks.

    • Observation: Check for visual browning (yellow/brown discoloration) relative to a control (API + Mannitol).

Part 5: Mitigation Strategies

Formulation Defense
  • Excipient Selection: Strictly avoid reducing sugars (Lactose, Fructose, Dextrose).[1]

    • Alternative: Use Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .[1]

  • pH Control: Aminopiperidines are basic.[1] Acidifying the micro-environment (e.g., using Citric Acid) can protonate the amine, reducing its nucleophilicity and slowing Maillard reactions, though this may impact solubility.

  • Packaging: If oxidative degradation is dominant, use oxygen scavengers in the canister or nitrogen-purge the blister packs.

Analytical Workflow

The following Graphviz diagram outlines the decision tree for stability testing.

StabilityWorkflow Start Start: Aminopiperidine API Stress Perform Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress CheckOx Oxidative Degradation > 5%? Stress->CheckOx CheckColor Color Change with Excipients? CheckOx->CheckColor No ActionOx Add Antioxidants (BHT/BHA) Exclude O2 in Packaging CheckOx->ActionOx Yes ActionMaillard Switch Excipient: Replace Lactose with Mannitol CheckColor->ActionMaillard Yes (Browning) ActionStable Proceed to Long Term Stability (25°C/60% RH) CheckColor->ActionStable No ActionOx->CheckColor

Figure 2: Decision tree for formulation optimization based on stress testing results.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][5] International Council for Harmonisation.[1] [Link]

  • Waterman, K. C., et al. Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis.[1] [Link][6]

  • Wirth, D. D., et al. Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1] Journal of Pharmaceutical Sciences.[1] [Link]

Sources

Methodological & Application

Application Note: In Vitro Assays for Evaluating N-Type Calcium Channel (CaV2.2) Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: High-throughput screening (HTS) and biophysical characterization of novel analgesics.

Introduction & Mechanistic Rationale

N-type voltage-gated calcium channels (CaV2.2) are predominantly localized at the presynaptic terminals of nociceptive neurons in the dorsal root ganglion (DRG) and spinal cord. Upon action potential-induced membrane depolarization, CaV2.2 channels open, facilitating a rapid intracellular calcium influx. This calcium transient is the critical catalyst for the exocytosis of pain-related neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP) [1]. Because of their upstream role in pain signaling, CaV2.2 channels are a highly validated therapeutic target for refractory neuropathic and chronic pain.

To successfully identify and characterize novel CaV2.2 blockers, drug discovery programs require a robust, self-validating in vitro screening cascade. This Application Note details a two-tiered approach:

  • Primary High-Throughput Screening (HTS): Fluorescence Imaging Plate Reader (FLIPR) assays utilizing calcium-sensitive dyes to rapidly triage large compound libraries [2].

  • Secondary Orthogonal Validation: Automated Whole-Cell Patch-Clamp (APC) electrophysiology to confirm direct channel block, resolve binding kinetics, and evaluate state-dependent inhibition [3].

The Causality Behind the Assay Design

Why utilize a two-tiered system? While FLIPR provides massive throughput, it measures intracellular calcium accumulation as a proxy for channel activity. This proxy can be confounded by off-target effects, such as calcium release from intracellular stores or interference from other ion channels.

Automated patch-clamp resolves this by directly measuring ionic currents across the cell membrane, offering high-fidelity biophysical data. Crucially, APC allows researchers to clamp the membrane at specific voltages to identify "state-dependent" blockers . State-dependent blockers preferentially bind to the inactivated state of the channel—a conformation highly prevalent in chronically depolarized, hyperactive pain neurons. By targeting the inactivated state, these drugs spare the closed/resting state of healthy neurons, thereby maximizing analgesic efficacy while minimizing dose-limiting neurological side effects [4].

Visualizing the Pharmacology and Workflow

G Depol Membrane Depolarization CaV22 CaV2.2 Channel (Open State) Depol->CaV22 Activates CaInflux Ca2+ Influx CaV22->CaInflux Permits Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Triggers NTRelease Neurotransmitter Release Vesicle->NTRelease Blocker CaV2.2 Blocker (e.g., Ziconotide) Blocker->CaV22 Inhibits

Fig 1. CaV2.2 signaling pathway and mechanism of pharmacological inhibition.

Workflow Lib Compound Library FLIPR Primary HTS: FLIPR Assay (Ca2+ Flux via KCl Depolarization) Lib->FLIPR Hit Hit FLIPR->Hit Data Triage APC Secondary Screen: Automated Patch-Clamp (State-Dependent Block & Kinetics) Hit->APC Lead Lead Optimization (In Vivo Pain Models) APC->Lead Validated Blockers

Fig 2. Two-tiered in vitro screening cascade for CaV2.2 blocker discovery.

Experimental Protocols

Protocol A: High-Throughput FLIPR Ca2+ Flux Assay

Objective: Rapid quantification of CaV2.2 inhibition using KCl-induced membrane depolarization. Cell Line: HEK293 cells stably expressing human CaV2.2, α2δ1, and β3 subunits. (Alternatively, SH-SY5Y neuroblastoma cells endogenously expressing CaV2.2 can be utilized [1]).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-CaV2.2 cells at 15,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2 atmosphere to ensure monolayer adherence.

  • Dye Loading: Aspirate culture media. Add 20 µL/well of a no-wash calcium-sensitive dye solution (e.g., Calcium 5 or Calcium 6 Assay Kit) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to inhibit anion-exchange proteins and prevent dye extrusion, pH 7.4). Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature for thermal equilibration [2].

  • Compound Preparation: Prepare test compounds in assay buffer at 3X final concentration.

    • Self-Validating Controls: Include 1 µM ω-conotoxin GVIA as a positive control (expected 100% inhibition) and 10 µM Nifedipine as a negative control to block any endogenous L-type calcium channels, ensuring the fluorescent signal is strictly N-type mediated.

  • Compound Addition: Transfer 10 µL of test compounds to the assay plate using an automated liquid handler. Incubate for 15–30 minutes at room temperature to allow compound binding.

  • Depolarization & Reading: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading (excitation 470–495 nm; emission 515–575 nm) for 10 seconds. Inject 15 µL of depolarization buffer (Assay buffer supplemented with 90 mM KCl and 5 mM CaCl2) to elicit channel opening.

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the response as the maximum peak fluorescence minus the baseline (ΔF/F).

Protocol B: Automated Whole-Cell Patch-Clamp (e.g., QPatch or SyncroPatch)

Objective: High-fidelity electrophysiological profiling and state-dependent block assessment[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-CaV2.2 cells using a mild detachment enzyme (e.g., Detachin or Accutase) to preserve membrane channel integrity. Resuspend in extracellular solution at a density of 2–5 × 10^6 cells/mL.

  • Buffer Formulation:

    • Intracellular Solution (mM): 101 CsCl, 24 CsF, 1.8 MgCl2, 7.4 EGTA, 9 HEPES, 4 MgATP, 0.3 NaGTP (pH 7.3 with CsOH, ~290 mOsm). Rationale: Cesium (Cs+) is used to block endogenous outward potassium currents that would otherwise contaminate the calcium signal.

    • Extracellular Solution (mM): 145 Tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH, ~310 mOsm). Rationale: Barium (Ba2+) acts as the charge carrier to enhance current amplitude and prevent calcium-dependent inactivation (CDI) of the channel.

  • Seal Formation: Load cells onto the automated patch-clamp planar chip. The system automatically applies negative pressure to form a gigaseal (>1 GΩ) and subsequently ruptures the membrane to achieve the whole-cell configuration.

  • Voltage Protocols for State-Dependence [4]:

    • Closed-State Protocol (Hyperpolarized): Hold cells at -100 mV. Apply a 50 ms test pulse to +10 mV every 20 seconds.

    • Inactivated-State Protocol (Depolarized): Hold cells at -60 mV (causing ~40-50% steady-state inactivation of the channel population). Apply a 50 ms test pulse to +10 mV every 20 seconds.

  • Compound Application: Perfuse test compounds for 3–5 minutes at each concentration to reach steady-state block. Measure the peak inward Ba2+ current.

  • Validation: Apply 1 µM ω-conotoxin GVIA at the end of the experiment to confirm the isolated current is exclusively CaV2.2-mediated.

Data Presentation & Interpretation

To establish a trustworthy and self-validating assay system, the pharmacology of novel compounds must be benchmarked against historical biophysical data. Table 1 summarizes the expected outcomes for standard reference compounds across both assay formats.

Table 1: Pharmacological Validation of CaV2.2 Assays

CompoundMechanism / TargetFLIPR Assay IC50APC (Holding -100 mV) IC50APC (Holding -60 mV) IC50
ω-Conotoxin GVIA Selective CaV2.2 Peptide Toxin~1–5 nM~1 nM~1 nM (State-independent)
Ziconotide Synthetic ω-Conotoxin~2 nM~1.5 nM~1.5 nM (State-independent)
A-1264087 Small Molecule State-Dependent Blocker~3.5 µM~8.4 µM~1.6 µM (State-dependent)
Nifedipine L-Type (CaV1.2) Blocker>10 µM (Inactive)>10 µM (Inactive)>10 µM (Inactive)

Data Interpretation Note: Small molecule blockers like A-1264087 demonstrate a significant leftward shift in potency (lower IC50) when the membrane is held at a depolarized potential (-60 mV) compared to a hyperpolarized potential (-100 mV). This >5-fold preference for the inactivated state is the biophysical hallmark of state-dependent inhibition [4]. Conversely, pore-blocking peptide toxins like ω-conotoxin GVIA show equal potency regardless of the holding potential (state-independent).

References

  • Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives Source: MDPI (Molecules) URL:[Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs Source: ResearchGate URL:[Link]

  • Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain Source: PubMed Central (PMC) URL:[Link]

  • A mixed Ca2+ channel blocker, A-1264087, utilizes peripheral and spinal mechanisms to inhibit spinal nociceptive transmission in a rat model of neuropathic pain Source: Journal of Neurophysiology URL:[Link]

High-throughput screening of 4-aminopiperidine libraries for biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The 4-aminopiperidine (4-AP) moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural versatility has led to FDA-approved therapeutics ranging from fentanyl (opioid receptor agonist) to astemizole (H1 antagonist) and vicriviroc (CCR5 antagonist).

This Application Note details a rigorous workflow for the High-Throughput Screening (HTS) of 4-AP combinatorial libraries. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of piperidine derivatives (pKa ~9-10, solubility profiles) and integrates specific triage mechanisms to eliminate Pan-Assay Interference Compounds (PAINS).

Library Architecture & Design Principles

To maximize the probability of identifying high-quality hits, the library must be constructed with orthogonal diversity vectors. The 4-AP core offers two primary vectors for functionalization: the secondary amine at the N1 position and the primary amine at the C4 position .

Diversity Vectors
  • N1-Functionalization: Modulates lipophilicity (LogP) and tissue distribution. Common modifications include reductive amination with aryl aldehydes or alkylation with halides.

  • C4-Amide/Amine Coupling: Defines specific receptor interactions (hydrogen bonding). This is often the "warhead" or specificity determinant.

Visualization: 4-AP Scaffold Diversity

The following diagram illustrates the diversity strategy.

AP_Scaffold_Design Core 4-Aminopiperidine Core (C5H12N2) N1_Mod N1 Position (Pharmacokinetic Modulator) Core->N1_Mod  Diversity Vector 1 C4_Mod C4-Amino Position (Specificity Determinant) Core->C4_Mod  Diversity Vector 2 Ex_N1 Examples: - Benzyl groups (Lipophilicity) - Sulfonyls (Metabolic Stability) N1_Mod->Ex_N1 Ex_C4 Examples: - Amides (H-bond acceptors) - Ureas (Rigidity) C4_Mod->Ex_C4

Figure 1: Structural logic for 4-aminopiperidine library construction, highlighting orthogonal diversity vectors at N1 and C4.

Assay Development & Validation (Pre-Screen)

Before screening the library, the assay window must be statistically validated. We utilize the Z-factor (


)  as the primary metric for assay robustness.
The Z-Factor Standard

A


 value 

is mandatory for HTS campaigns to ensure separation between signal and background noise.


  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean signal of positive/negative controls.[1]
    
DMSO Tolerance Check

4-AP libraries are typically stored in 100% DMSO.

  • Protocol: Titrate DMSO from 0.1% to 5% in the assay buffer.

  • Acceptance: Signal degradation must be <10% at the final screening concentration (typically 0.5% - 1% DMSO).

HTS Protocol: Step-by-Step Workflow

This protocol assumes a G-Protein Coupled Receptor (GPCR) target (e.g., CCR5 or Mu-Opioid) using a calcium flux readout (FLIPR) or cAMP luminescence, as these are the most common biological targets for 4-AP scaffolds.

Reagent Setup
ComponentSpecificationPurpose
Library Source 384-well Echo-qualified LDV plates10 mM stock in DMSO
Cell Line CHO-K1 or HEK293 overexpressing targetBiological host
Dispensing Acoustic Liquid Handler (e.g., Labcyte Echo)Non-contact, precise nL transfer
Detection FLIPR Tetra or EnVisionReal-time fluorescence/luminescence
Control (Pos) Known agonist (e.g., Fentanyl for MOR)Defines Max Signal (

)
Control (Neg) Vehicle (DMSO) + BufferDefines Min Signal (

)
Experimental Workflow

Step 1: Assay Plate Preparation

  • Plate cells (5,000 cells/well) in 384-well black-wall/clear-bottom plates.

  • Incubate overnight at 37°C/5% CO2 to allow adherence.

Step 2: Compound Transfer (Acoustic)

  • Use acoustic dispensing to transfer 20 nL of library compounds (10 mM) into assay plates containing 20 µL buffer.

  • Target Concentration: 10 µM (0.1% DMSO final).

  • Critical Control: Columns 1 and 24 are reserved for High/Low controls (16 wells each).

Step 3: Incubation & Dye Loading

  • Add Calcium-sensitive dye (e.g., Fluo-4 AM) or cAMP detection reagent.

  • Incubate for 45-60 minutes at Room Temperature (RT) in the dark.

    • Note: RT incubation reduces "edge effects" often seen at 37°C.

Step 4: Signal Acquisition

  • Transfer plate to reader.

  • Inject agonist (if screening for antagonists) or buffer (if screening for agonists).

  • Record kinetics for 120 seconds.

Workflow Visualization

HTS_Workflow Source Library Source Plate (10mM in DMSO) Acoustic Acoustic Transfer (20 nL) Source->Acoustic AssayPlate Assay Plate (Cells + 20µL Buffer) Acoustic->AssayPlate Incubation Dye Loading (60 min @ RT) AssayPlate->Incubation Readout Signal Detection (FLIPR/EnVision) Incubation->Readout Analysis Data Normalization (% Inhibition/Activation) Readout->Analysis

Figure 2: Linear HTS workflow utilizing acoustic dispensing for precision low-volume transfer.

Data Analysis & Hit Validation

Hit Selection Criteria

Do not rely solely on % Inhibition. Use the Z-Score to normalize plate-to-plate variability.

  • Hit Definition: Sample Signal > Mean Sample Signal + 3SD (

    
    ).
    
Triage: Eliminating PAINS

4-aminopiperidines are robust, but library synthesis often introduces reactive impurities. We must filter for Pan-Assay Interference Compounds (PAINS) .[2][3]

  • Mechanism: Many false positives act via redox cycling, metal chelation, or covalent modification of the receptor (e.g., thiols).

  • Counter-Screen Protocol:

    • Wild-Type (WT) Screen: Test hits against the parental cell line (null vector). Activity here indicates off-target toxicity or fluorescence interference.

    • Cheminformatics Filter: Run hits against SMARTS filters for known PAINS (e.g., rhodanine, ene-rhodanine, quinones).

Confirmation (Dose-Response)

"Cherry-pick" active wells and re-test in an 8-point dose-response curve (1 nM to 30 µM).

  • Valid Hit: Sigmoidal curve with Hill slope ~1.0.

  • Artifact: Steep Hill slope (>3.0) or bell-shaped curve (solubility issues).

References

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

  • Iversen, P. W., et al. (2012). HCS Data Analysis and Informatics. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry.[2][4][5] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening.[5][6] Link

  • Kudryavtsev, K. V., et al. (2016). 4-Aminopiperidine-based scaffolds for library design.[7][8][9] Molecular Diversity.[10][11] Link

Sources

Synthesis and evaluation of 4-aminopiperidines as cognition-enhancing drugs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Evaluation of 4-Aminopiperidine Derivatives as Cognition-Enhancing Agents

Introduction: The Quest for Cognitive Enhancement

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline.[1][2] The development of effective therapeutic strategies, often termed nootropics or cognition enhancers, is a major focus of pharmaceutical research.[2][3] Animal models are indispensable in this endeavor, providing critical platforms for screening potential therapeutic compounds and understanding the neural underpinnings of cognitive function.[4][5]

Among the myriad of chemical scaffolds explored, 4-aminopiperidine derivatives have emerged as a particularly promising class of cognition-enhancing drugs.[6][7] These compounds often exert their effects through key mechanisms related to neurotransmission, primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8][9] This inhibition increases acetylcholine levels in the brain, which is beneficial as the cholinergic system is critically involved in learning and memory.[4] Furthermore, some derivatives may modulate other targets, such as N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity.[10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights into the multistep process of synthesizing novel 4-aminopiperidine derivatives and evaluating their potential as cognition-enhancing agents through a structured cascade of in vitro and in vivo assays.

Section 1: Chemical Synthesis and Characterization

Expert Rationale: The synthetic strategy for novel 4-aminopiperidine derivatives must be robust, efficient, and versatile to allow for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The chosen route, reductive amination followed by acylation or sulfonylation, begins with commercially available piperidones, making it a cost-effective and scalable approach.[6] This method allows for systematic modification at two key positions: the piperidine nitrogen (N1) and the 4-amino group, which is critical for optimizing pharmacological activity.

General Synthetic Workflow

The overall process involves a logical progression from initial synthesis to rigorous characterization, ensuring that only pure, structurally confirmed compounds proceed to biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Commercially Available 4-Piperidone Derivative ReductiveAlkylation Step 1: Reductive Alkylation (e.g., with Benzylamine) Start->ReductiveAlkylation Hydrogenation Step 2: Debenzylation (Hydrogenation) ReductiveAlkylation->Hydrogenation Acylation Step 3: Acylation / Sulfonylation (Target Compound Synthesis) Hydrogenation->Acylation Purification Purification (Chromatography / Recrystallization) Acylation->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR FTIR FT-IR Spectroscopy NMR->FTIR Elemental Elemental Analysis FTIR->Elemental Final Pure, Characterized Compound for Bioassay Elemental->Final Ellman_Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction TNB TNB²⁻ (Yellow Product) DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor 4-Aminopiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition InVivo_Workflow cluster_setup Experimental Setup cluster_dosing Dosing & Induction cluster_testing Behavioral Testing AnimalAcclimation Animal Acclimation (e.g., Mice, 7 days) Grouping Randomized Grouping (Vehicle, Scopolamine, Test Compound, Positive Control) AnimalAcclimation->Grouping Dosing Administer Test Compound / Donepezil (e.g., 1 hr before test) Grouping->Dosing Induction Induce Amnesia with Scopolamine (e.g., 30 min before test) Dosing->Induction PassiveAvoidance Passive Avoidance Test (Fear-motivated Memory) Induction->PassiveAvoidance MWM Morris Water Maze (Spatial Memory) Induction->MWM DataAnalysis Data Collection & Statistical Analysis (e.g., ANOVA) PassiveAvoidance->DataAnalysis MWM->DataAnalysis

Sources

Troubleshooting & Optimization

Overcoming side reactions in the N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. I am Dr. Aris, your Senior Application Scientist.

The N-alkylation of piperidines is a deceptive reaction. On paper, it is a simple nucleophilic substitution (


). In the flask, it is a battlefield of competing kinetics where over-alkylation (quaternization)  and elimination  often dominate the desired mono-alkylation.

This guide is structured not just to tell you what to do, but why your previous attempts may have failed and how to engineer a self-validating protocol.

Module 1: The Quaternization Trap (Over-Alkylation)

The Problem: You target a tertiary amine (N-alkyl piperidine), but your LC-MS shows a mass of


, indicating the formation of a quaternary ammonium salt.

The Causality: The product of your reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine (piperidine) due to the inductive electron-donating effect of the new alkyl group. If the alkylating agent is present in excess or high local concentration, the product reacts again.

The Solution: Kinetic Control vs. Thermodynamic Evasion

Strategy A: Direct Alkylation (Kinetic Control)

Use this for primary, unhindered alkyl halides (e.g., Benzyl bromide, Ethyl iodide).

  • Stoichiometry is King: Never use >1.0 equivalent of alkyl halide. Use 0.9 equivalents to ensure the alkyl halide is the limiting reagent.

  • The "Infinite Dilution" Technique:

    • Base:

      
       (3.0 eq) or DIPEA (1.5 eq).
      
    • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

    • Protocol: Dissolve piperidine and base in solvent. Dissolve the alkyl halide in a separate volume of solvent and add it dropwise over 1–2 hours (syringe pump preferred). This keeps the concentration of electrophile low relative to the nucleophile.

Strategy B: Reductive Amination (Thermodynamic Evasion)

Use this for secondary alkyl groups or when over-alkylation is persistent.

  • Why it works: The intermediate iminium ion is formed reversibly. The hydride source (

    
    ) selectively reduces the iminium ion to the amine.[3] Once reduced, the resulting tertiary amine cannot form an imine again, preventing over-reaction.
    

Module 2: The Elimination Trap (Hofmann & E2)

The Problem: You observe the formation of alkenes or ring-opened products instead of the alkylated piperidine.

The Causality:

  • Competitive E2 Elimination: If you use a strong, bulky base (e.g.,

    
    ) or high heat with a secondary alkyl halide, the piperidine acts as a base, deprotonating the alkyl halide to form an alkene (Dehydrohalogenation).
    
  • Hofmann Elimination: If quaternization occurs (see Module 1), the resulting salt can undergo ring opening upon workup with base, destroying your piperidine core.

The Solution:

  • Switch Bases: Use weak, non-nucleophilic bases like

    
     or 
    
    
    
    .[1] Avoid strong alkoxides.
  • Switch Leaving Groups: Iodides are better leaving groups but also more prone to quaternization. Mesylates (

    
    ) or Tosylates (
    
    
    
    ) are often more controllable than halides for sensitive substrates.

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation

Best for: Primary alkyl halides (benzyl, methyl, ethyl).

  • Setup: Charge a round-bottom flask with Piperidine (1.1 mmol, 1.1 eq) and

    
     (3.0 mmol, 3.0 eq) in anhydrous MeCN (5 mL).
    
  • Addition: Dissolve Alkyl Halide (1.0 mmol, 1.0 eq) in MeCN (2 mL). Add this solution dropwise at 0°C or RT over 60 minutes.

  • Monitoring (Self-Validation): Check TLC after 50% addition.

    • Checkpoint: If a baseline spot (Quaternary salt) appears early, stop addition and switch to Protocol 2.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3][4] Partition between EtOAc and water.[3]

Protocol 2: Reductive Amination (The "Safe" Route)

Best for: Secondary alkyl groups (isopropyl, cyclopentyl) and preventing quaternization.

  • Imine Formation: Mix Piperidine (1.0 mmol) and Aldehyde/Ketone (1.1 mmol) in DCE (Dichloroethane) or DCM (5 mL). Stir for 30 min.

    • Note: If using a ketone, add catalytic Acetic Acid (1-2 drops) to catalyze iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 mmol) in one portion.
    
    • Why this reagent? Unlike

      
      , it is not strong enough to reduce the aldehyde/ketone directly, ensuring only the imine reacts.
      
  • Quench: Stir 4–16 h. Quench with saturated

    
    .[2][3]
    
  • Extraction: Extract with DCM. The product is almost exclusively the mono-N-alkylated species.

Decision Matrix & Mechanism Visualization

Figure 1: Strategic Decision Tree for Piperidine Functionalization

N_Alkylation_Strategy Start Target: N-Functionalized Piperidine GroupType Identify Incoming Group Type Start->GroupType Primary Primary Alkyl (e.g., Benzyl, Ethyl) GroupType->Primary Secondary Secondary Alkyl (e.g., Isopropyl) GroupType->Secondary Aryl Aryl / Heteroaryl (e.g., Phenyl) GroupType->Aryl Direct Direct Alkylation (SN2) Use Protocol 1 Primary->Direct Standard Reductive Reductive Amination Use Protocol 2 Primary->Reductive If Over-alkylation observed Secondary->Direct Risk of Elimination (E2) Secondary->Reductive Preferred Buchwald Buchwald-Hartwig or SNAr Aryl->Buchwald

Caption: Selection logic for N-functionalization based on the steric and electronic nature of the electrophile.

Figure 2: The Pathway of Side Reactions

Side_Reactions cluster_0 Critical Control Point Pip Piperidine (Secondary Amine) Target N-Alkyl Piperidine (Tertiary Amine) TARGET PRODUCT Pip->Target k1 (Slow addition helps) RX + Alkyl Halide (R-X) Quat Quaternary Ammonium Salt (Over-Alkylation) Target->Quat k2 (If R-X excess) Hofmann Hofmann Elimination (Ring Opening/Alkene) Quat->Hofmann Base + Heat

Caption: Mechanistic pathway showing how the target product becomes the precursor for the unwanted quaternary salt.

Comparative Data: Method Efficiency

FeatureDirect Alkylation (

)
Reductive AminationBuchwald-Hartwig
Primary Risk Over-alkylation (Quaternization)Incomplete reductionCatalyst poisoning
Atom Economy HighMedium (requires hydride source)Low (Ligands/Pd)
Selectivity Moderate (Stoichiometry dependent)High (Self-limiting) High (Chemoselective)
Typical Yield 40–70%75–95% 60–90%
Substrate Scope Primary Alkyl Halides1°/2° Aldehydes & KetonesAryl Halides

Troubleshooting FAQ

Q1: The reaction mixture turned into a solid white cake. What happened? A: You likely formed the quaternary ammonium salt, which often precipitates out of non-polar or moderately polar solvents like Ether or MeCN.

  • Fix: Check the stoichiometry.[1][4][5] If you used excess alkyl halide, this is the result.[2][6][7][8] If you need to salvage the mono-alkylated product, try washing the solid with organic solvent (the salt is insoluble, the amine is soluble), but yield will be low.

Q2: I see a new spot on TLC that is less polar than my starting material, but NMR shows no ethyl group (using Et-I). A: You might have caused elimination of the ethyl iodide to ethylene gas, leaving you with unreacted piperidine. This happens if your base is too strong or the temperature is too high.

  • Fix: Switch to a weaker base (

    
    ) and lower the temperature.
    

Q3: Can I use Sodium Borohydride (


) instead of Triacetoxyborohydride (

) for reductive amination?
A: generally No , unless you form the imine first in a separate step (two-pot).

reduces aldehydes/ketones to alcohols faster than it reduces imines.

is selective for the imine in the presence of the aldehyde.[3]

Q4: My product is water-soluble and I can't extract it. A: Piperidine derivatives are polar bases. If your aqueous layer is acidic, the product is protonated and trapped in the water.

  • Fix: Ensure the aqueous layer is pH > 10 (using NaOH or

    
    ) before extraction to ensure the amine is in its free-base form.
    

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Technical Guides. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Link

  • Royal Society of Chemistry. "Buchwald-Hartwig amination of piperidine protocol." ChemSpider Synthetic Pages. Link

  • Organic Chemistry Portal. "Hofmann Elimination." Link

Sources

Improving the regioselectivity of C-H functionalization on the piperidine ring

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support Center for medicinal chemists and process engineers. It addresses the regioselectivity challenges of piperidine C–H functionalization, moving beyond standard literature reviews to provide actionable troubleshooting workflows.

Status: Online | Tier: 3 (Advanced Application Support) | Topic: Regioselectivity Control (C2 vs. C3 vs. C4)

System Overview & Core Architecture

The piperidine ring is a "privileged scaffold" in drug discovery but presents a hostile environment for C–H activation due to two core system failures:

  • Catalyst Poisoning: The Lewis-basic nitrogen lone pair binds aggressively to electrophilic metal centers (Pd, Ir, Ru), killing the catalytic cycle.

  • Electronic Mismatch:

    • C2 (Alpha): Electronically activated (adjacent to N) but prone to over-oxidation and hydridic instability.

    • C3 (Beta): The "dead zone." Electronically deactivated by the inductive effect (

      
      -withdrawing) and sterically unshielded.
      
    • C4 (Gamma): Remote and unactivated, requiring steric control or radical vectors to access.

Module A: The Alpha-Position (C2)

Target:


-Arylation/Alkylation
Primary Protocol:  Photoredox Catalysis (MacMillan/Knowles Protocols)
Legacy Protocol (Deprecated): 

-Lithiation (Beak-Gawley) – Not recommended due to cryogenic requirements and functional group intolerance.
🔧 Operational Workflow: Photoredox -Arylation

Mechanism: Hydrogen Atom Transfer (HAT) generates an


-amino radical, which is trapped by an electron-deficient arene (Minisci-type mechanism) or cross-coupled via Nickel catalysis.
Protocol Visualization (DOT)

AlphaFunctionalization Figure 1: Photoredox α-Amino Radical Generation Pathway Start Substrate: N-Aryl/Alkyl Piperidine RadicalGen α-Amino Radical (HAT) Start->RadicalGen Quinuclidine (HAT) Excitation Ir(III)* Excited State Quench SET Oxidation to Ir(IV) Excitation->Quench Oxidative Quench Quench->RadicalGen Generates Radical Cation Trap Radical Trap (Cyanoarene/Ni-Cat) RadicalGen->Trap Somophilic Attack Product C2-Functionalized Piperidine Trap->Product Re-aromatization

[1]

🛑 Troubleshooting Guide (Ticket #ALPHA-01)
SymptomDiagnosisResolution
Reaction Stalled (0% Conv.) Quenching Failure. The amine substrate is not oxidizing the photocatalyst.Check Redox Potentials: Ensure

of the amine is <

of the excited catalyst (

*

+0.31 V vs SCE). If the amine is electron-deficient (e.g., N-Boc), you must use a stronger oxidant like

.
C2/C6 Mixture Regio-scrambling. Radical stabilizes at both alpha positions.Blockade Strategy: Use a C2-substituted piperidine to force C6 functionalization, or use a bulky N-protecting group (e.g., N-TIPS) to sterically favor the less hindered alpha proton (rare).
Product Racemization Radical Planarity. The

-amino radical is planar (

).
Stereocontrol: This is intrinsic. To restore chirality, you must use asymmetric co-catalysis (e.g., chiral phosphoric acids) or perform a subsequent resolution.

Module B: The Beta-Position (C3)

Target: Meta-selective functionalization relative to Nitrogen. Primary Protocol: Pd(II)-Catalyzed C–H Activation with Transient Directing Groups (TDG). Alternative: Ir-Catalyzed Borylation (Steric Control).[2]

🔧 Operational Workflow: Transient Directing Groups

Concept: The C3 position is geometrically difficult to reach. A standard directing group (DG) on Nitrogen usually directs to C2. To hit C3, you need a "reaching" ligand or a TDG that binds to a C4-substituent (less common) or specific ligand geometry. Current Best Practice: Use of amino-acid derived ligands that form a specific palladacycle geometry favoring the


-C–H bond.
Protocol Visualization (DOT)

BetaSelectivity Figure 2: Decision Matrix for C3-Functionalization Input Substrate: N-Protected Piperidine Decision Is there a C4-Substituent? Input->Decision PathA Method A: Pd(II) + Amino-Acid Ligand (Yu Protocol) Decision->PathA No (Unsubstituted) PathB Method B: Ir-Borylation (Steric Control) Decision->PathB Yes (C4 blocked) MechA Mechanism: 6-membered Palladacycle activates C3 (Beta) PathA->MechA MechB Mechanism: N-coord blocks C2/C6; Sterics block C4 PathB->MechB

🛑 Troubleshooting Guide (Ticket #BETA-02)
SymptomDiagnosisResolution
Exclusive C2 Product DG Failure. The catalyst is coordinating to the N-protecting group (e.g., 2-pyridyl) and directing to C2.Switch Ligand/DG: If using Pd, ensure you are using a ligand known for

-selectivity (e.g., quinoline-based amide DGs at C3 to direct to C4, or specific ligands that override the intrinsic C2 bias).
Low Yield (<20%) Catalyst Arrest. The piperidine nitrogen is binding the Pd/Ir center too tightly.Lewis Acid Additive: Add

or perform the reaction on the protonated salt (if compatible) to tie up the lone pair. Alternatively, use a bulky N-protecting group (N-Tf or N-Bz) to reduce Lewis basicity.
C3/C4 Mixtures Steric Ambiguity. In Ir-borylation, C3 and C4 often have similar steric profiles if the N-PG is small.Bulky Up: Switch to N-TIPS or N-Boc. The large group shields C2/C6, and the "roof" effect can push the catalyst toward C4. For C3, you specifically need a directing group geometry.

Module C: The Gamma-Position (C4)

Target: Distal Functionalization. Primary Protocol: Protonated Minisci Reaction. Secondary Protocol: Sterically Controlled Ir-Catalyzed Borylation.

🔧 Operational Workflow: The Minisci Reaction

Mechanism: Radical addition to a protonated heterocycle.[3][4][5] Why C4? Protonation of the Nitrogen creates a pyridinium-like species. The electron-deficient ring deactivates C2/C3 (inductive effect) and directs nucleophilic alkyl radicals to C4 (electronic and steric preference).

🛑 Troubleshooting Guide (Ticket #GAMMA-03)
SymptomDiagnosisResolution
Polylkylation Product Activation. The alkylated product is more electron-rich than the starting material, inviting a second attack.Control Conversion: Stop reaction at 60-70% conversion. Use a biphasic system (DCM/Water) to extract the product away from the radical source immediately.
C2 Selectivity (Wrong Isomer) pH Drift. The reaction mixture is not acidic enough. If the N is not protonated, the radical attacks the C2 position (alpha-amino radical stability).Acidify: Ensure pH < 2. Use TFA or

. The Nitrogen must be protonated to deactivate the C2 position and direct to C4.
Low Radical Generation Oxidant Failure. Persulfate/Ag+ system is dead.Reagent Freshness: Ammonium persulfate is hygroscopic and degrades. Use fresh reagent. Degas the solvent thoroughly (oxygen quenches alkyl radicals).

Reference Data & Citations

Key Reaction Parameters Table
ParameterC2 (Alpha)C3 (Beta)C4 (Gamma)
Primary Driver Electronic (Stabilized Radical)Geometric (Directing Group)Steric / Electronic (Protonation)
Catalyst Class Photoredox (Ir/Ru)Pd(II) or Ir(I)Radical Initiator (

)
N-State Neutral (usually)Protected (Amide/Urea)Protonated (Acidic)
Key Risk Over-oxidationLow ReactivityPolylkylation
References
  • Photoredox

    
    -Arylation:  McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an 
    
    
    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link
  • Ir-Catalyzed Borylation (Steric Control): Partridge, B. M., & Hartwig, J. F. (2013).[6] Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[6] Organic Letters, 15(1), 140–143.[6] Link

  • Transient Directing Groups: Shi, H., et al. (2016). Transient Directing Groups for Enantioselective C(sp3)–H Arylation of Aliphatic Amines. Nature, 533, 78–82. Link

  • C4-Selective Minisci: Proctor, R. S. J., & Phipps, R. J. (2019).[4] Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed., 58(39), 13666-13699. Link

  • Baran C4-Blocking Strategy: Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The chromatographic purification of polar amines presents a notorious dual-challenge for researchers and drug development professionals. Their high hydrophilicity often results in poor retention on standard reversed-phase (RP) columns, while their basicity drives secondary electrostatic interactions with stationary phases, causing severe peak tailing, irreversible adsorption, and poor recovery[1][2].

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic explanations to help you successfully isolate these challenging compounds.

Diagnostic Workflow

Before adjusting your mobile phase or switching columns, use the diagnostic workflow below to identify the most scientifically sound purification strategy based on your compound's chromatographic behavior.

AminePurification Start Analyze Polar Amine Retained Retained on C18? Start->Retained Tailing Peak Tailing Observed? Retained->Tailing Yes HILIC HILIC Chromatography Retained->HILIC No (Elutes in void) HighPH High pH RP-HPLC (pH > 10) or Additives Tailing->HighPH Yes Success1 Successful Purification Tailing->Success1 No HighPH->Success1 Resolved SCX SCX Solid Phase Extraction HighPH->SCX Still Tailing / Low Recovery HILIC->Success1 SCX->Success1

Caption: Decision workflow for selecting the optimal polar amine purification strategy.

Frequently Asked Questions & Troubleshooting Guide

Q: Why does my basic amine exhibit severe peak tailing on a standard C18 column, and how can I fix it?

Cause: Peak tailing for basic compounds on silica-based reversed-phase columns is primarily caused by secondary interactions. While the primary retention mechanism is hydrophobic, the positively charged amine group interacts electrostatically with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica surface. These silanols become active at a mobile phase pH > 3.0[2][3].

Solutions:

  • Low pH (pH < 3.0): Use a low pH buffer (e.g., 0.1% TFA or phosphate buffer pH 2.5). This protonates the silanol groups (pKa ~3.5–4.5), neutralizing them and significantly reducing electrostatic attraction[2][4].

  • High pH (pH > 10.0): If using a high-pH stable column (e.g., polymer-based or specialized hybrid silica), raise the pH above the amine's pKa. This deprotonates the amine, converting it to its neutral free-base form, eliminating the ionic interaction entirely and increasing hydrophobic retention[5].

  • Competing Bases: Add a silanol suppressor like Triethylamine (TEA) at 5–10 mM. TEA outcompetes the bulky amine analyte for the active silanol sites, shielding your target compound[3][4].

Q: My highly polar amine elutes in the void volume on a C18 column. How can I retain it?

Cause: Highly polar compounds lack the hydrophobicity required to partition into the C18 stationary phase. Attempting to force retention with 100% aqueous mobile phases often leads to stationary phase collapse (dewetting) and irreproducible retention.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (bare silica, amine, amide, or zwitterionic) and a water-miscible organic solvent (typically acetonitrile)[6][7]. In HILIC, water acts as the strong eluting solvent. The retention mechanism relies on the analyte partitioning from the organic-rich mobile phase into a water-enriched layer immobilized on the polar stationary phase[8].

Q: I need to isolate a polar amine from a complex biological matrix. What is the best sample cleanup approach?

Solution: Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is highly effective for basic amines. SCX sorbents contain sulfonic acid functional groups (pKa < 1) that remain negatively charged across almost all pH ranges[9][10]. By loading your sample at a low pH where the amine is positively charged, the amine is strongly retained via electrostatic interactions. This allows you to aggressively wash away neutral and acidic impurities before eluting the amine with a high-pH solution[9][11].

Data Presentation: Optimization Matrices

Table 1: Mobile Phase Additives for Amine Purification (RP-HPLC)
AdditiveTypical ConcentrationMechanism of ActionBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH to < 3.0 (neutralizing silanols) and acts as an ion-pairing agent.Peptides and highly basic amines requiring MS-compatible volatility.
Triethylamine (TEA) 0.1% - 1.0%Competes with the analyte for active silanol sites on the stationary phase.Severe peak tailing on older "Type A" silica columns[4].
Ammonium Hydroxide (NH₄OH) 0.1% (pH ~10.5)Deprotonates the amine (pH > pKa), converting it to a neutral, hydrophobic state.Increasing retention of polar amines on high-pH stable columns[5].
Table 2: Column Chemistry Selection Guide
Column ChemistryPhase TypePrimary Retention MechanismAnalyte Suitability
C18 (Endcapped) Reversed-PhaseHydrophobic partitioningModerately polar amines (requires pH control).
Zwitterionic (ZIC) HILICPartitioning into aqueous layer & weak electrostaticHighly polar, water-soluble amines[8].
SCX (Sulfonic Acid) Ion ExchangeStrong electrostatic attractionBasic amines in complex matrices (SPE cleanup)[9].

Experimental Protocols

Protocol 1: HILIC Method Development for Polar Amines

Causality Check: HILIC requires a minimum of 3-5% water in the mobile phase to maintain the immobilized aqueous layer on the stationary phase. Without this layer, partitioning cannot occur, and peak shapes will degrade[8].

  • Column Selection: Select a bare silica, amide, or zwitterionic (ZIC-HILIC) column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water (pH adjusted to 3.0 - 5.0). Note: Volatile buffers are critical in HILIC to ensure reproducible ionization and retention[7].

    • Mobile Phase B (Weak Solvent): 100% Acetonitrile. (Do not use Methanol, as its protic nature disrupts the aqueous layer[6]).

  • Gradient Design: Start at 95% B and run a gradient down to 50% B over 15–20 column volumes[12].

  • Sample Preparation (Critical): Dissolve the sample in a diluent matching the starting mobile phase (e.g., 95% Acetonitrile). Injecting samples dissolved in 100% water will cause the sample solvent to act as a strong eluent, leading to peak distortion and breakthrough[12].

  • Equilibration: HILIC columns require longer equilibration times than RP columns. Flush with at least 10-15 column volumes of the starting mobile phase before the first injection.

Protocol 2: Strong Cation Exchange (SCX) SPE Workflow

Causality Check: SCX relies on the electrostatic attraction between the protonated amine and the ionized sulfonic acid group. The loading pH must be below the analyte's pKa, and the elution pH must be above it[9][11].

  • Conditioning: Pass 3–5 bed volumes of Methanol through the SCX cartridge, followed by 3–5 bed volumes of Acidic Water (e.g., 2% Formic Acid in Water). Do not let the sorbent dry out.

  • Sample Loading: Adjust the sample pH to at least 2 units below the pKa of the target amine (e.g., pH 3.0–4.0) to ensure >99% protonation. Load the sample onto the cartridge at a controlled flow rate of 1–2 mL/min[9].

  • Washing (Interference Removal):

    • Wash with 5 bed volumes of Acidic Water to remove polar neutrals and acidic compounds.

    • Wash with 5 bed volumes of 100% Methanol to remove hydrophobic neutral impurities. The basic amine remains electrostatically locked to the SCX phase.

  • Elution: Elute the target amine using 3–5 bed volumes of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Mechanism: The high pH (> pKa + 2) deprotonates the amine, neutralizing its positive charge. This breaks the electrostatic interaction with the SCX sorbent, allowing the purified free-base amine to elute[9].

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Biotage. What can I use to purify polar reaction mixtures?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.[Link]

  • Buchi. Why HILIC is what your polar compounds need for purification.[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.[Link]

  • Olsen BA. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. J Chromatogr A. 2001.[Link]

  • Płotka-Wasylka J, et al. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. J Chromatogr A. 2021.[Link]

Sources

Managing the formation of quaternary ammonium salts in piperidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Quaternary Ammonium Salt (QAS) Formation Audience: Pharmaceutical Researchers & Process Chemists

Welcome to the Technical Support Center

You are encountering a classic challenge in secondary amine functionalization: The Menshutkin Competency . In piperidine alkylation, the product (a tertiary amine) is often as nucleophilic—or more so—than the starting material. Without strict kinetic control, the reaction cascades into over-alkylation, forming irreversible quaternary ammonium salts (QAS).

This guide provides the mechanistic insight, protocols, and purification strategies required to isolate your target


-alkylpiperidine with high purity.
Part 1: Mechanism & Root Cause Analysis
Q: Why is my reaction turning into a solid brick?

A: You are likely witnessing the precipitation of Quaternary Ammonium Salts. The alkylation of piperidine is a stepwise


 process. The danger lies in the reaction kinetics:
  • Step 1 (Desired): Piperidine attacks the alkyl halide (

    
    ) to form the 
    
    
    
    -alkylpiperidine (Tertiary Amine).
  • Step 2 (Undesired): The newly formed

    
    -alkylpiperidine attacks another equivalent of 
    
    
    
    to form the QAS.

The Trap: In many non-polar solvents, the QAS is insoluble and precipitates, driving the equilibrium toward further over-alkylation. Furthermore, alkyl groups are electron-donating. Adding an alkyl group to piperidine increases the electron density on the nitrogen, potentially making the product (


-alkylpiperidine) more nucleophilic than the starting material.
Visualizing the Pathway

The following diagram illustrates the competitive landscape of the reaction.

PiperidineReaction Piperidine Piperidine (Secondary Amine) Intermediate Piperidinium Salt (Inactive) Piperidine->Intermediate + HX Product N-Alkylpiperidine (Target Tertiary Amine) Piperidine->Product + R-X (k1) RX Alkyl Halide (R-X) Intermediate->Piperidine + Base QAS Quaternary Ammonium Salt (Impurity) Product->QAS + R-X (k2 - Over-alkylation)

Figure 1: The competitive alkylation pathway. If k2 ≥ k1, QAS formation is unavoidable without stoichiometric control.

Part 2: Strategic Decision Making

Before starting, evaluate if Direct Alkylation is truly necessary. Reductive Amination is the industry "Gold Standard" for mono-alkylation because it mechanistically prevents QAS formation (imines cannot be alkylated twice).

Method Comparison Matrix
FeatureDirect Alkylation (

)
Reductive Amination
Mechanism Nucleophilic SubstitutionImine formation

Hydride reduction
QAS Risk High (Requires kinetic control)Zero (Mechanistically impossible)
Reagents Alkyl Halides (

), Base
Aldehyde/Ketone,

Atom Economy GoodLower (Boron waste)
Best For Methylation, Benzylation, simple alkyl chainsComplex secondary alkyl groups, sensitive substrates
Part 3: Experimental Protocols
Protocol A: Kinetic Control for Direct Alkylation

Use this when Reductive Amination is not an option (e.g., no corresponding aldehyde exists).

Key Principle: Maintain a high [Piperidine] : [Alkyl Halide] ratio at all times.

  • Setup: Dissolve Piperidine (1.2 - 1.5 equivalents ) in a non-polar solvent (e.g., DCM or Toluene) or a polar aprotic solvent (e.g., MeCN) depending on solubility.

    • Note: Polar aprotic solvents (DMF, MeCN) stabilize the transition state and accelerate QAS formation. Use non-polar solvents if possible to precipitate the salt and stop the reaction.

  • Base: Add 2.0 equivalents of powdered inorganic base (e.g.,

    
     or 
    
    
    
    ).
    • Why? Scavenges the acid byproduct without acting as a competing nucleophile. Avoid soluble organic bases (TEA, DIPEA) if separation is difficult.

  • Addition: Dissolve Alkyl Halide (1.0 equivalent ) in the reaction solvent. Add this solution dropwise over 1–2 hours at 0°C .

    • Critical: Slow addition ensures the alkyl halide always encounters a large excess of unreacted piperidine, statistically favoring mono-alkylation.

  • Monitoring: Monitor by TLC/LCMS. Stop immediately upon consumption of the alkyl halide.

Protocol B: Reductive Amination (The "Safe" Route)

Use this for >95% selectivity.

  • Imine Formation: Dissolve Piperidine (1.0 equiv ) and Aldehyde (1.1 equiv ) in DCE (1,2-Dichloroethane) or DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv ) in one portion.

    • Why STAB? It is mild and selective for imines over aldehydes, preventing direct reduction of the starting material.

  • Quench: Stir at RT for 2–4 hours. Quench with saturated aqueous

    
    .[1][2]
    
Part 4: Troubleshooting & Purification (The "Acid-Base Swing")

If you have already performed the reaction and have a mixture of Piperidine,


-Alkylpiperidine (Target), and QAS, use this purification logic.
Q: How do I separate the QAS from my product without a column?

A: Use the Acid-Base Swing Extraction . QAS salts are permanently charged "spectators" that cannot cross the organic/aqueous phase boundary when pH changes.

Workflow:

  • Acidify: Treat the crude reaction mixture with 1M HCl.

    • Result: Piperidine

      
       Salt (Water Soluble).
      
    • Result: Target Tert-Amine

      
       Salt (Water Soluble).
      
    • Result: QAS

      
       Salt (Water Soluble).
      
    • Action: Wash with organic solvent (Ether/EtOAc) to remove non-basic impurities (unreacted alkyl halides). Discard Organic Layer.

  • Basify (The Separation Step): Adjust the aqueous layer to pH > 12 using NaOH.

    • Result: Piperidine

      
       Free Base (Organic Soluble).
      
    • Result: Target Tert-Amine

      
       Free Base (Organic Soluble).
      
    • Result:QAS

      
       Remains Charged (Water Soluble). 
      
  • Extract: Extract with DCM or EtOAc.

    • Outcome: The organic layer now contains only the mono- and di-alkylated amines. The QAS is trapped in the water.

Purification Decision Tree

PurificationTree Start Crude Mixture (Sec-Amine, Tert-Amine, QAS) Step1 Acid-Base Extraction (See Protocol Above) Start->Step1 Check Is QAS removed? Step1->Check Success Isolate Organic Layer (Contains Sec & Tert Amines) Check->Success Yes NextStep Remove Sec-Amine (Scavenging) Success->NextStep Final Final Distillation/Column (Amide vs Amine separation is easy) NextStep->Final Acylate with Acetic Anhydride (Sec-Amine becomes Amide)

Figure 2: Purification workflow to isolate pure tertiary amine.

Part 5: Frequently Asked Questions (FAQ)

Q: I used Acetonitrile (MeCN) and my yield is low due to QAS. Why? A: Acetonitrile is a polar aprotic solvent.[3] The Menshutkin reaction involves a transition state that is more polar (charge separation) than the neutral reactants. Polar aprotic solvents stabilize this transition state, lowering the activation energy and accelerating the reaction—including the second step (QAS formation).

  • Fix: Switch to a less polar solvent like Toluene or DCM, or use a protic solvent like Ethanol (though reaction rates will be slower).

Q: Can I use chromatography to remove QAS? A: Yes, but it is difficult. QAS compounds streak badly on silica gel.

  • Tip: If you must use a column, use a highly polar eluent:

    
     (90:9:1). The QAS will likely stay at the baseline or elute very late. Reverse-phase (C18) is often more effective for QAS separation.
    

Q: My product is water-soluble, so I can't do the extraction. What now? A: If your target


-alkylpiperidine is small and water-soluble (e.g., 

-methylpiperidine), the extraction method fails.
  • Fix: Use Ion Exchange Resin (e.g., Dowex 50W). Load the mixture, wash with water (removes non-ionic species), then elute with gradients of HCl. QAS and Tert-Amines have different binding affinities. Alternatively, precipitate the QAS by adding a non-polar solvent (Ether) to the concentrated reaction mixture; the salt often crashes out while the free amine remains in solution.

References
  • Menshutkin Reaction Mechanism & Solvent Effects

    • Solvent Effects on the Menshutkin Reaction.[3][4] (2021).[5] arXiv.

    • [Link]

  • Reductive Amination vs.

    • Reductive Amination, and How It Works. Master Organic Chemistry.
    • [Link]

  • Purific

    • Avoiding Over-alkylation.[2][3][4][6][7] ACS Green Chemistry Institute Pharmaceutical Roundtable.[6]

    • [Link]

  • General Piperidine Protocols

    • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.[2][3]

Sources

Technical Support Center: Troubleshooting Piperidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The piperidine scaffold is a ubiquitous N-heterocycle in drug discovery, but its direct functionalization—particularly via C–H activation—presents significant regiochemical and stereochemical challenges. The saturated nature of the ring, combined with the electronic influence of the nitrogen atom, means that standard cross-coupling logic does not apply.

This guide is designed to move beyond basic protocols. Here, we troubleshoot the root causes of functionalization failures by examining the underlying electronic and steric parameters governing the piperidine ring, ensuring your synthetic workflows are both predictable and self-validating.

Part 1: Troubleshooting Regioselectivity & Stereocontrol (FAQ)

Q1: I am attempting a direct Rh-catalyzed C–H insertion on an N-protected piperidine, but I exclusively isolate the C2-functionalized product. How can I steer the reaction to the C4 position?

The Causality: The C2 (α-amino) position is electronically activated. The adjacent nitrogen lone pair increases the hydridic character of the C2–H bond, making it the most kinetically favorable site for electrophilic metal-carbenoid insertion[1]. To override this intrinsic electronic preference, you must rely on severe steric shielding. The Solution: You must simultaneously bulk up both the catalyst and the substrate. Switch your protecting group from a standard N-Boc to a bulky N-α-oxoarylacetyl group, and utilize a sterically demanding rhodium catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄[2]. The massive steric wall created by this combination physically blocks the carbenoid's trajectory toward the C2 position, forcing insertion at the more remote, but sterically accessible, C4 position.

Q2: Direct C–H activation at the C3 position seems to fail completely, yielding unreactive starting material. Why?

The Causality: Unlike the C2 position, the C3 (β-amino) position is electronically deactivated. The strong inductive electron-withdrawing effect of the protected nitrogen atom depletes electron density from the C3–H bond, rendering it inert to standard carbene C–H insertions[1]. The Solution: Do not force a direct C–H insertion. Instead, pivot to an indirect, strain-release approach. The most reliable method is the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regioselective ring-opening of the resulting cyclopropane intermediate to yield the C3-functionalized piperidine[3]. Alternatively, if you are starting with a piperidine-3-carboxylic acid, utilizing a bidentate aminoquinoline (AQ) directing group can facilitate Pd-catalyzed arylation, though this directs to the C4 position rather than C3[4].

Q3: I am using an Ir(ppy)₃ photoredox protocol for α-C–H arylation. My initial LC-MS/NMR shows a messy mixture of diastereomers, but after leaving the reaction for 72 hours, it converges to a single diastereomer. Is my product degrading?

The Causality: Your product is not degrading; it is undergoing thermodynamic equilibration. The initial photoredox-mediated C–H arylation is a rapid, unselective radical recombination, yielding a kinetic mixture of cis and trans isomers[5]. However, under continuous visible light irradiation, the α-amino position undergoes reversible single-electron transfer (SET) oxidation and deprotonation, reforming the planar α-amino radical[6]. This continuous radical generation allows the stereocenter to epimerize over time, funneling the kinetic mixture exclusively into the most thermodynamically stable diastereomer (typically the all-cis or equatorial conformer), as supported by Density Functional Theory (DFT) calculations[7].

Part 2: Quantitative Data & Strategy Selection

To aid in experimental design, the following table summarizes the causal relationship between protecting group/catalyst choices and the resulting regiochemical and stereochemical outcomes.

Table 1: Catalyst and Protecting Group Effects on Piperidine C–H Functionalization

Target PositionN-Protecting GroupCatalyst SystemYield RangeSelectivity (ee / dr)Mechanistic Rationale
C2 (α) N-BocRh₂(R-TCPTAD)₄67–92%80–93% eeIntrinsic electronic activation of α-C–H by the nitrogen lone pair[8].
C2 (α) N-BrosylRh₂(R-TPPTTL)₄54–89%29–74% eeHigh diastereoselectivity; electronic preference dominates[8].
C2 (α) N-Alkyl / N-BocIr(ppy)₃ + Light>80%>95:5 drPhotoredox radical generation followed by thermodynamic epimerization[6].
C3 (β) N-Boc (Tetrahydropyridine)Rh₂(S-DOSP)₄N/A (Indirect)80–93% eeDirect C–H deactivated by N-inductive effect; requires cyclopropanation[1].
C4 (γ) N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄19–57%75–98% eeBulky protecting group and catalyst sterically block the C2 trajectory[2].

Part 3: Experimental Methodology

Protocol: Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization

This methodology leverages visible light to achieve highly diastereoselective α-arylation of densely functionalized piperidines[9].

Objective: Synthesize thermodynamically stable α-arylated piperidines via a self-correcting radical epimerization pathway. Reagents: N-protected piperidine (1.0 equiv), 1,4-dicyanobenzene (DCB, 1.5 equiv), Ir(ppy)₃ (2 mol%), anhydrous DMF.

Step-by-Step Procedure:

  • Reaction Assembly: In a glovebox or under strict Schlenk conditions, add the piperidine derivative, 1,4-dicyanobenzene, and Ir(ppy)₃ to an oven-dried borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent Addition & Degassing: Dissolve the mixture in anhydrous DMF (0.1 M relative to the piperidine). Seal the vial with a Teflon-lined septum cap.

    • Self-Validation Step: If not using a glovebox, the solution MUST be sparged with argon for a minimum of 15 minutes. Molecular oxygen is a triplet state quencher that will rapidly deactivate the *Ir(ppy)₃ excited state, halting the catalytic cycle entirely[5].

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (λ ≈ 450 nm). Stir vigorously.

    • Critical Control: Utilize a cooling fan to maintain the reaction at ambient temperature (25 °C). Excess heat can trigger unproductive thermal background reactions.

  • Monitoring & Epimerization Phase: Monitor the reaction via crude ¹H NMR. The initial C–C bond formation is rapid (typically complete within 4–8 hours), but will yield a kinetic mixture of diastereomers (e.g., 87:13 dr)[6]. Do not stop the reaction. Continue irradiation for 48–72 hours to allow the reversible SET epimerization to funnel the mixture into the thermodynamic product (>95:5 dr)[7].

  • Workup: Dilute the mixture with EtOAc and wash extensively with water and brine (5x) to remove the DMF and photocatalyst residues. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Part 4: Visual Workflows & Mechanistic Pathways

Photoredox_Mechanism PC Ir(ppy)3 (Photocatalyst) PC_star *Ir(ppy)3 (Excited State) PC->PC_star Visible Light Radical α-Amino Radical PC_star->Radical SET & HAT Substrate Piperidine + Arene Substrate->Radical Kinetic Kinetic Mixture (cis/trans isomers) Radical->Kinetic Rapid Arylation Thermo Thermodynamic Product (High Diastereoselectivity) Radical->Thermo Thermodynamic Funnel Kinetic->Radical Epimerization (Reversible SET)

Mechanistic pathway of photoredox α-C-H arylation and thermodynamic epimerization.

Regioselectivity_Workflow Start Target Piperidine Functionalization Site C2 C2 Position (α) Start->C2 C3 C3 Position (β) Start->C3 C4 C4 Position (γ) Start->C4 C2_Method Photoredox Catalysis or Rh-C-H Insertion C2->C2_Method Electronically Activated C3_Method Indirect Route: Cyclopropanation & Reductive Ring-Opening C3->C3_Method Deactivated by N-Inductive Effect C4_Method Rh-Catalyzed C-H Insertion (Bulky N-Protecting Group) C4->C4_Method Requires Steric Shielding of C2

Decision matrix for selecting functionalization strategies based on target piperidine carbon.

References

  • Davies, H. M. L., Babl, T., Liu, W., Röther, A., & Reiser, O. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal.[Link]

  • Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.[Link]

  • Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.[Link]

Sources

Validation & Comparative

Comparative analysis of the biological activity of 3- and 4-aminopiperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-aminopiperidine and 4-aminopiperidine scaffolds reveals how subtle shifts in positional isomerism dictate the pharmacodynamics, target selectivity, and ultimate clinical viability of small-molecule therapeutics. For drug development professionals, selecting between these two isomers is rarely a matter of synthetic convenience; it is a critical structural decision driven by the distinct spatial geometry of the target protein's active site.

Mechanistic Causality: The Spatial Geometry of Isomerism

The piperidine ring is a privileged scaffold in medicinal chemistry, offering metabolic stability and predictable pharmacokinetics. However, the positioning of the primary amino group—at either the C3 or C4 position—fundamentally alters the molecule's vectorial projection:

  • 3-Aminopiperidines (Angled Projection): The amino group at the 3-position projects off-axis relative to the N1-alkyl vector. This angled geometry is highly effective for occupying adjacent sub-pockets and forming lateral hydrogen bond networks. Furthermore, the C3 position introduces a chiral center, allowing for stereospecific interactions where the (R) or (S) enantiomer can precisely match the asymmetry of an enzyme's binding cleft[1].

  • 4-Aminopiperidines (Linear Projection): The amino group at the 4-position projects linearly (in a para-like fashion) relative to the N1 substituent. This extended, symmetrical conformation is optimal for reaching deep into narrow kinase hinge regions or extending outward into solvent-exposed areas to improve aqueous solubility.

Target-Specific Performance: Case Studies in Rational Drug Design

Metabolic Disease: The Triumph of 3-Aminopiperidine in DPP-4 Inhibition

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 diabetes, the (R)-3-aminopiperidine scaffold is the undisputed gold standard. Drugs like Alogliptin and Linagliptin rely heavily on this specific isomer.

The Structural Rationale: The DPP-4 active site contains a highly negatively charged S2 subsite. The (R)-3-amino group is perfectly angled to form critical salt bridges and a robust hydrogen-bonding network with the Glu205 and Glu206 residues, as well as Tyr662[2]. When researchers attempt to substitute the 3-aminopiperidine core with a 4-aminopiperidine analog, the linear projection fails to align with Glu205/Glu206, resulting in a catastrophic drop in binding affinity and a near-total loss of potency.

Oncology & Neurodegeneration: The Divergence in Kinase Inhibition

When targeting kinases, the preference between the 3- and 4-positions diverges based on the specific architecture of the ATP-binding pocket:

  • Casein Kinase 1 delta (CK1δ): In the pursuit of CK1δ inhibitors for neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), the 4-aminopiperidine derivative emerged as highly potent (IC50 = 2.62 nM). The linear projection allows the terminal polar amino group to penetrate the active site and act as an optimal hydrogen bond donor. Conversely, the 3-aminopiperidine analogue showed a significantly reduced potency (IC50 = 14 nM) due to suboptimal spatial arrangement[3].

  • Phosphoinositide 3-Kinase delta (PI3Kδ): In the synthesis of quinazoline-based PI3Kδ inhibitors for oncology, the (S)-3-aminopiperidine core demonstrated exceptional, single-digit nanomolar potency (IC50 ~ 3.0 - 4.5 nM). Shifting the side chain to a 4-aminopiperidine group resulted in moderate to unsatisfactorily weak potency, proving that the angled (S)-isomer is strictly required to navigate the PI3Kδ binding pocket[4].

Quantitative Data Comparison

The following table synthesizes the comparative biological activity of these analogs across primary therapeutic targets:

Target EnzymePreferred ScaffoldRepresentative Potency (IC50)Non-Preferred Scaffold PotencyStructural Rationale
DPP-4 (R)-3-Aminopiperidine~7.0 nM (Alogliptin)>1000 nM (4-Amino analogs)Angled amine forms essential salt bridges with Glu205/Glu206[2].
CK1δ 4-Aminopiperidine2.62 nM14.0 nM (3-Amino analog)Linear projection optimizes H-bonding deep within the kinase hinge[3].
PI3Kδ (S)-3-Aminopiperidine3.0 - 4.5 nMWeak / InactiveFits specific hydrophobic/polar pocket geometry of the PI3Kδ cleft[4].

Self-Validating Experimental Protocol: In Vitro Enzyme Inhibition Assay

To objectively compare the biological activity of 3- vs. 4-aminopiperidine analogs, researchers must employ a robust, self-validating biochemical assay. The following protocol outlines a High-Throughput Screening (HTS) methodology for evaluating DPP-4 or Kinase inhibition.

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve synthesized 3- and 4-aminopiperidine analogs in 100% DMSO to create 10 mM stock solutions. Perform a 10-point, 3-fold serial dilution.

  • Causality: Serial dilution in pure DMSO prevents compound precipitation. The final transfer to the aqueous assay buffer must ensure the DMSO concentration remains constant (typically

    
     1%) across all wells to prevent solvent-induced enzyme denaturation.
    

Step 2: Enzyme Pre-Incubation (The Binding Phase)

  • Action: Add the diluted compounds to the microplate wells containing the target enzyme (e.g., recombinant human DPP-4) in assay buffer (e.g., Tris-HCl, pH 7.4, containing 0.1% BSA). Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation is critical. Many aminopiperidine-based inhibitors exhibit slow-binding kinetics. Allowing time for the system to reach thermodynamic equilibrium prevents the underestimation of compound potency (false negatives).

Step 3: Substrate Addition & Catalysis

  • Action: Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4).

  • Causality: The substrate concentration should be kept at or below its Michaelis constant (

    
    ) to ensure the assay is highly sensitive to competitive inhibitors.
    

Step 4: Signal Detection & Self-Validation

  • Action: Measure fluorescence continuously for 20 minutes (Kinetic read) or after quenching the reaction (Endpoint read).

  • Self-Validation System: Every plate must include a positive control (a known clinical inhibitor like Alogliptin) and a negative control (vehicle/DMSO only). Calculate the Z'-factor using the formula:

    
    . An assay is only deemed valid and trustworthy if 
    
    
    
    , ensuring the dynamic range is sufficient to distinguish true biological activity from assay noise.

Visualizations

SAR_Logic Start Aminopiperidine Scaffold Selection Isomer3 3-Aminopiperidine (Angled Projection) Start->Isomer3 Off-axis H-bonding Isomer4 4-Aminopiperidine (Linear Projection) Start->Isomer4 Deep pocket reach DPP4 DPP-4 Inhibitors (e.g., Alogliptin) Target: Glu205/Glu206 Isomer3->DPP4 (R)-Enantiomer PI3K PI3Kδ Inhibitors Oncology Targets Isomer3->PI3K (S)-Enantiomer CK1 CK1δ Inhibitors Kinase Active Site Isomer4->CK1 High Potency A2A A2A Antagonists Parkinson's Disease Isomer4->A2A Receptor Fit

Structural Activity Relationship (SAR) logic tree for aminopiperidine scaffold selection.

Exp_Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Enzyme Incubation (Equilibration) Prep->Incubate Reaction 3. Substrate Addition (Catalysis) Incubate->Reaction Detection 4. Fluorescence Detection (Signal Readout) Reaction->Detection Analysis 5. IC50 Calculation (Z' Validation) Detection->Analysis

Self-validating high-throughput screening workflow for enzyme inhibition assays.

References

  • Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors Taylor & Francis[Link]

  • Exploring the Pyrazine Scaffold to Develop CK1δ Inhibitors Archivio Istituzionale della Ricerca - Università degli Studi di Trieste (ArTS)[Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus National Institutes of Health (PMC)[Link]

Sources

Navigating In Silico Toxicity Prediction for Piperidine Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Challenge

Piperidine derivatives are ubiquitous in modern pharmacophores, serving as the structural backbone for numerous therapeutics ranging from antihistamines to targeted oncology drugs. However, the very physicochemical properties that make piperidines pharmacologically favorable—namely, their basic nitrogen and high lipophilicity—also predispose them to severe off-target toxicities. The most critical of these is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity (long QT syndrome), alongside risks of hepatotoxicity and mutagenicity.

To de-risk drug candidates early in the pipeline, computational toxicology has become indispensable. However, not all predictive models are created equal. This guide objectively compares traditional expert systems and QSAR models against a modern deep-learning ensemble platform (ToxPredict-AI ), providing a rigorously validated, step-by-step framework grounded in international regulatory standards.

Mechanistic Context: Why Do Piperidines Fail?

To understand why certain in silico models succeed or fail, we must first understand the causality of piperidine toxicity. The hERG channel possesses a uniquely large inner cavity lined with aromatic residues (specifically Tyr652 and Phe656).

At physiological pH, the basic nitrogen of the piperidine ring becomes protonated, forming a cationic center. This allows the molecule to enter the hERG cavity and engage in high-affinity cation-


 interactions with Tyr652, while the lipophilic substituents engage in 

stacking with Phe656 1[1]. Traditional 2D QSAR models often fail to capture this complex 3D spatial arrangement, leading to false negatives.

HERG_Pathway N1 Piperidine Pharmacophore (Basic Nitrogen + Lipophilic Moieties) N2 Protonation at Physiological pH (Formation of Cationic Center) N1->N2 N3 Intracellular hERG Cavity Entry (Open/Inactivated State) N2->N3 N4 Receptor Binding (Pi-Pi with Phe656, Cation-Pi with Tyr652) N3->N4 N5 Potassium Efflux Blockade (Action Potential Prolongation) N4->N5

Mechanistic pathway of hERG channel blockade by piperidine derivatives.

The Regulatory Framework: OECD Validation Principles

For an in silico model to be trusted for regulatory submissions (e.g., REACH or FDA IND applications), it must be a self-validating system. The Organization for Economic Co-operation and Development (OECD) outlines five strict principles for (Q)SAR validation :

  • A defined endpoint (e.g., hERG pIC50).

  • An unambiguous algorithm (transparency in how descriptors are weighted).

  • A defined domain of applicability (AD) (knowing when not to trust the model).

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.

  • A mechanistic interpretation, if possible.

Validation_Workflow Step1 1. Data Curation (SMILES standardization, duplicate removal) Step2 2. Endpoint Definition (pIC50 thresholds, OECD Principle 1) Step1->Step2 Step3 3. Algorithm Application (Expert Rules vs. ML Ensembles) Step2->Step3 Step4 4. Applicability Domain (AD) (Tanimoto similarity, OECD Principle 3) Step3->Step4 Step5 5. Performance Evaluation (Sensitivity, Specificity, Balanced Accuracy) Step4->Step5

OECD-compliant in silico validation workflow for toxicity prediction models.

Comparative Analysis of Predictive Platforms

We evaluated four distinct paradigms for predicting piperidine toxicity:

  • Derek Nexus (Lhasa Limited): An expert, knowledge-based system relying on toxicological structural alerts 2[2].

    • Pros: Highly interpretable; provides mechanistic reasoning.

    • Cons: Binary output; lacks sensitivity for novel, uncatalogued piperidine bis-derivatives.

  • VEGA Hub: An open-source suite of statistical QSAR models 3[3].

    • Pros: Excellent transparency and strict AD assessment.

    • Cons: Prone to overfitting on specific training sets; struggles with highly flexible molecules.

  • EPA T.E.S.T. (Toxicity Estimation Software Tool): Uses consensus methodologies (averaging predictions from multiple QSAR models)4[4].

    • Pros: Consensus approach smooths out individual model errors.

    • Cons: Can be overly conservative, leading to high false-positive rates for benign piperidines.

  • ToxPredict-AI (The Product): A proprietary Deep Learning Ensemble that combines Graph Neural Networks (GNNs) with 3D conformer generation and physicochemical descriptors.

    • Pros: Captures 3D spatial constraints (crucial for hERG cavity binding); dynamic AD expands as new data is fed.

    • Cons: Computationally intensive compared to 2D QSARs.

Experimental Data Presentation

To objectively compare these platforms, we curated a blinded test set of 450 novel piperidine derivatives with known in vitro hERG patch-clamp data (pIC50 > 5.0 defined as toxic) and Ames mutagenicity data.

Table 1: Performance Metrics for hERG Toxicity Prediction in Piperidine Derivatives

Predictive PlatformMethodologySensitivity (TPR)Specificity (TNR)Balanced AccuracyAD Coverage
Derek Nexus Expert Rule-Based68.4%94.2% 81.3%N/A (Alert-based)
VEGA Hub 2D QSAR / Statistical75.1%78.6%76.8%72.0%
EPA T.E.S.T. Consensus QSAR73.8%81.5%77.6%68.5%
ToxPredict-AI Deep Learning Ensemble89.5% 88.1%88.8% 92.4%

Causality Insight: Derek Nexus achieves the highest specificity because it only flags known, proven toxicophores. However, its low sensitivity (68.4%) indicates it misses novel toxic piperidine analogs. ToxPredict-AI achieves the highest balanced accuracy because its GNN architecture recognizes the electronic distribution of the basic nitrogen, even when the surrounding scaffold is entirely novel.

Step-by-Step Experimental Validation Protocol

To ensure trustworthiness, any laboratory or computational team can replicate this benchmarking using the following self-validating protocol:

Step 1: Dataset Assembly & Curation

  • Extract structural data (SMILES format) and corresponding experimental hERG pIC50 values from public databases (e.g., ChEMBL).

  • Standardize the structures: Remove salts, neutralize charges, and strip stereochemistry if utilizing 2D descriptors.

  • Resolve duplicates: If multiple experimental values exist for the same SMILES, calculate the median pIC50. Discard entries with variance > 1.0 log unit.

Step 2: Endpoint Standardization

  • Convert all IC50 values to pIC50 (-log IC50).

  • Establish a binary threshold for classification models: Classify compounds with pIC50

    
     5.0 (IC50 
    
    
    
    10
    
    
    M) as "Blockers/Toxic" and pIC50 < 5.0 as "Non-Blockers/Safe".

Step 3: Applicability Domain (AD) Assessment

  • Generate Morgan Fingerprints (radius 2, 2048 bits) for both the model's training set and your novel test set.

  • Calculate the Tanimoto similarity coefficient.

  • Flag any test compound with a maximum Tanimoto similarity of < 0.6 to the training set as "Out of Domain" (OOD). Note: ToxPredict-AI automates this via latent space distance calculations.

Step 4: Model Execution

  • Process the curated SMILES list through Derek Nexus (batch mode), VEGA (hERG model), EPA T.E.S.T., and ToxPredict-AI.

  • Export the predictions as a consolidated CSV file.

Step 5: Statistical Evaluation

  • Calculate True Positives (TP), True Negatives (TN), False Positives (FP), and False Negatives (FN) strictly for compounds within the Applicability Domain.

  • Compute Sensitivity = TP / (TP + FN).

  • Compute Specificity = TN / (TN + FP).

  • Compute Balanced Accuracy = (Sensitivity + Specificity) / 2.

Conclusion & Recommendations

The validation of in silico models for piperidine derivatives requires a nuanced understanding of both the molecule's mechanism of action and the algorithm's mathematical limitations.

While expert systems like Derek Nexus remain invaluable for highly interpretable, regulatory-friendly reporting, they struggle with the structural novelty inherent in modern drug discovery. Traditional QSARs (VEGA, T.E.S.T. ) offer quantitative insights but suffer from rigid Applicability Domains, discarding up to 30% of novel piperidine scaffolds5[5].

ToxPredict-AI represents the next generation of computational toxicology. By integrating 3D spatial awareness with deep learning ensembles, it successfully bridges the gap between high sensitivity and broad domain coverage, making it the superior choice for early-stage de-risking of complex piperidine derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Source: JRC Publications Repository (europa.eu)
  • Integrating qHTS and QSAR Models to Identify Safe GPCR-Targeted Compounds: A Focus on hERG-Dependent Cardiotoxicity Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • An evaluation of selected (Q)
  • Third Party Software - KREATiS Source: KREATiS URL
  • Source: National Institutes of Health (NIH)

Sources

Safety Operating Guide

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one , a fluorinated piperidine derivative likely used as a pharmaceutical intermediate or research building block.[1]

Status: Research Chemical / Pharmaceutical Intermediate Hazard Classification (Predicted): Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Halogenated Organic Waste.[1]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical's properties to select the correct waste stream.[1] As specific safety data for this exact structure is often limited in public repositories, we apply Structure-Activity Relationship (SAR) principles based on its functional groups (primary amine, fluorinated piperidine, ketone).[1]

FeatureChemical MoietyHazard Implication
Basicity Primary Amine / Piperidine RingCorrosive (pH > 10). Can cause severe skin burns and eye damage.[1] Incompatible with acids and oxidizers.[1][2]
Halogenation Fluorine SubstituentHalogenated Waste. Requires high-temperature incineration with scrubbing to prevent Hydrofluoric Acid (HF) emission.[1]
Reactivity Ketone / AminePotential for exothermic reaction with strong acids or acylating agents.

Critical Safety Warning: Treat this substance as Category 1B Corrosive and Acute Toxic until verified otherwise. Do not dispose of via municipal drains.[1]

Part 2: Pre-Disposal Handling & Segregation

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-mask organic vapor respirator (if in solution).[1]

  • Skin: Double-gloving recommended.[1] Nitrile gloves (minimum 5 mil thickness) are generally resistant to amines.[1]

  • Eye: Chemical splash goggles. Face shield recommended if handling liquid stock solutions >100 mL.[1]

Waste Segregation Rules
  • Do NOT Mix With: Strong acids (exothermic neutralization risk), oxidizers (fire risk), or non-halogenated solvents (complicates incineration).[1]

  • Stream Selection: Segregate into "Halogenated Organic Waste" containers. Even if the fluorine content is low by weight, the presence of the C-F bond mandates this classification to ensure proper scrubber use at the incineration facility.[1]

Part 3: Disposal Workflows

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.[1]

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Corrosive." Explicitly list: 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one.

  • Protocol:

    • Transfer solid carefully to the waste container inside a fume hood to avoid dust generation.[1]

    • Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.[1]

    • Seal tightly.[1][2][3][4][5]

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Container: Amber glass or HDPE carboy.

  • Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put aqueous basic waste in metal drums if corrosion is a risk; use plastic).[1]

  • Protocol:

    • Check pH.[1] If highly basic (pH > 10), do not neutralize manually unless you have a validated SOP.[1] Neutralization generates heat and can volatilize the amine.[1]

    • Pour into the Halogenated Solvent Waste drum.

    • Rinse the original vessel with a small amount of compatible solvent (e.g., Ethanol or DCM) and add the rinsate to the waste.[1]

Scenario C: Contaminated Sharps/Glass
  • Protocol: Place needles/syringes used with this compound into a RCRA-regulated sharps container (usually red, but distinct from biohazard). Do not recap needles.

Part 4: Decision Matrix (Visualization)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Start: 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Tag: Toxic/Corrosive) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq Bin: Basic Aqueous Waste (Do NOT Drain Pour) Aqueous->BinAq Check pH HalogenCheck Halogenated Solvent? Organic->HalogenCheck BinHalo Bin: Halogenated Organic Waste (Incineration) HalogenCheck->BinHalo Yes (e.g., DCM) HalogenCheck->BinHalo No (e.g., MeOH)* Note *Note: Even if solvent is non-halogenated, the solute contains Fluorine. Default to Halogenated Stream. BinHalo->Note

Caption: Decision tree for waste stream segregation. Note that the presence of the Fluorine atom on the piperidine ring necessitates the "Halogenated" waste stream to ensure proper incineration scrubbing.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Clear the immediate area.[1][6] If the spill is >100g or outside a hood, evacuate the lab.[1]

  • PPE Up: Wear nitrile gloves, lab coat, and goggles.[1]

  • Contain: Use a chemically inert absorbent (vermiculite or sand).[1] Do not use paper towels for large spills of neat amines as they may react.[1]

  • Neutralize (Optional): For liquid spills, a weak acid neutralizer (e.g., citric acid based) can be applied if the spill is small and you are trained.[1] Otherwise, absorb directly.

  • Collect: Scoop absorbent into a hazardous waste bag. Label as "Spill Debris: Fluorinated Amine."[1]

  • Clean: Wash the surface with soap and water.[1][3][4][7]

Part 6: Regulatory Compliance

  • EPA (USA): This compound is likely a P-listed or U-listed equivalent characteristic waste (Ignitable/Corrosive/Toxic) under RCRA (Resource Conservation and Recovery Act).[1]

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with HF scrubbers.

  • Drain Disposal: Strictly Prohibited. Fluorinated organic compounds persist in water tables and are not effectively removed by standard municipal water treatment.

References

  • PubChem. 4-Amino-1-(piperidin-1-yl)butan-1-one (Analog Structure).[1][8] National Library of Medicine.[1] Accessed Feb 27, 2026.[1] [Link][1]

  • National Institutes of Health. 4-Amino-1-(4,4-diethylpiperidin-1-yl)butan-1-one (Analog).[1] PubChem Compound Summary.[1] Accessed Feb 27, 2026.[1] [Link][1]

  • Vertex AI Search. General Safety Data for Amino-Piperidine Derivatives. (Synthesized from multiple vendor SDS snippets including Fisher Scientific and Jubilant Ingrevia). Accessed Feb 27, 2026.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.